molecular formula C12H16N2O B13637700 1-(3-Methoxypropyl)-1h-indol-4-amine

1-(3-Methoxypropyl)-1h-indol-4-amine

Cat. No.: B13637700
M. Wt: 204.27 g/mol
InChI Key: CILSRAMIBXMIDX-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-1h-indol-4-amine is a chemical compound of interest in organic and medicinal chemistry research. It features an indole scaffold, a structure prevalent in many biologically active molecules, which is functionalized with a 4-amino group and a 3-methoxypropyl chain at the nitrogen position. This structure suggests potential utility as a versatile synthetic intermediate or a building block in the development of novel compounds for pharmacological screening . The 3-methoxypropyl side chain is a known moiety in fine chemical synthesis. For instance, analogous compounds featuring this group are documented as intermediates in synthetic pathways . The amine group on the indole ring makes the molecule a primary amine, a highly functional group that can undergo various reactions, including condensation, amide formation, and reductive amination, to create more complex structures . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(3-methoxypropyl)indol-4-amine

InChI

InChI=1S/C12H16N2O/c1-15-9-3-7-14-8-6-10-11(13)4-2-5-12(10)14/h2,4-6,8H,3,7,9,13H2,1H3

InChI Key

CILSRAMIBXMIDX-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=C(C=CC=C21)N

Origin of Product

United States
Foundational & Exploratory

1-(3-Methoxypropyl)-1h-indol-4-amine chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on 1-(3-Methoxypropyl)-1H-indol-4-amine: Structural Dynamics, Physicochemical Properties, and Experimental Methodologies

Executive Summary

1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9) is a highly versatile, functionalized indole building block utilized extensively in medicinal chemistry and drug discovery. Featuring an electron-rich indole core, a lipophilic 3-methoxypropyl chain at the N1 position, and a nucleophilic primary amine at the C4 position, this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, GPCR ligands, and targeted therapeutics. This whitepaper provides a rigorous examination of its structural rationale, physicochemical properties, and validated synthetic protocols.

Chemical Structure & Molecular Dynamics

The molecular architecture of 1-(3-Methoxypropyl)-1H-indol-4-amine is deliberately designed to balance reactivity with favorable pharmacokinetic properties:

  • N1-Alkylation (3-Methoxypropyl Group): The incorporation of a 3-methoxypropyl chain at the indole nitrogen serves a dual purpose. Synthetically, it acts as a protecting group that prevents unwanted N-directed side reactions (such as N-acylation or oligomerization) during downstream modifications. Pharmacologically, the ether oxygen acts as a hydrogen bond acceptor, while the alkyl chain optimizes the molecule's partition coefficient (LogP), enhancing membrane permeability and potential blood-brain barrier (BBB) penetration.

  • C4-Amine (Aniline-Type Nucleophile): Positioned on the benzene ring of the indole core, the primary amine exhibits aniline-like reactivity. With a predicted pKa of approximately 4.5, it is less basic than aliphatic amines but highly nucleophilic. This makes it an ideal handle for Buchwald-Hartwig cross-couplings, amide bond formations, and reductive aminations.

Physicochemical Properties

The following table summarizes the key quantitative data and predicted physicochemical properties of the compound[1].

PropertyValue
Chemical Name 1-(3-Methoxypropyl)-1H-indol-4-amine
CAS Number 1339472-15-9
Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Hydrogen Bond Donors 1 (Primary Amine, -NH2)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)
Rotatable Bonds 5
Predicted Physical State Solid / Viscous Oil (Purity Dependent)

Synthetic Methodology & Workflow

The synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine is typically achieved via a robust two-step sequence starting from commercially available 4-nitro-1H-indole.

  • Step 1: N-Alkylation. The indole N-H is weakly acidic. According to optimized N-alkylation protocols by [2], utilizing Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF) provides a mild, highly efficient condition for N-alkylation[3]. This avoids the harsher conditions of Sodium Hydride (NaH), which can lead to side reactions or require strict anhydrous protocols. DMF, a polar aprotic solvent, perfectly solvates the indolate anion, accelerating the SN2 displacement of the bromide from 1-bromo-3-methoxypropane.

  • Step 2: Catalytic Hydrogenation. The reduction of the aromatic nitro group to an amine is cleanly achieved using Palladium on Carbon (Pd/C) under a Hydrogen (H2) atmosphere[4]. This method is chosen for its high chemoselectivity; it efficiently reduces the nitro group without cleaving the ether linkage or reducing the aromatic indole double bonds[5].

Synthesis SM 4-Nitro-1H-indole Cond1 Cs2CO3, DMF 60°C, 8h SM->Cond1 Reagent1 1-Bromo-3- methoxypropane Reagent1->Cond1 Int 1-(3-Methoxypropyl) -4-nitro-1H-indole Cond1->Int N-Alkylation Cond2 10% Pd/C, H2 (1 atm) MeOH, RT, 4h Int->Cond2 Target 1-(3-Methoxypropyl) -1H-indol-4-amine Cond2->Target Nitro Reduction

Synthetic workflow for 1-(3-Methoxypropyl)-1H-indol-4-amine via N-alkylation and reduction.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodologies incorporate self-validating checks.

Protocol A: Synthesis of 1-(3-Methoxypropyl)-4-nitro-1H-indole

  • Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-indole (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3 (2.0 eq) and stir the suspension at room temperature for 15 minutes to generate the reactive indolate anion.

  • Alkylation: Dropwise add 1-bromo-3-methoxypropane (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) solvent system. Proceed only when the starting material spot is completely consumed.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography to afford the nitro intermediate.

Protocol B: Reduction to 1-(3-Methoxypropyl)-1H-indol-4-amine

  • Preparation: Dissolve the purified 1-(3-Methoxypropyl)-4-nitro-1H-indole (1.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) to the solution under an argon atmosphere to prevent catalyst ignition.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H2 gas using a balloon (1 atm). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours.

  • Validation Check: Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS). Confirm the disappearance of the nitro compound and the appearance of the target mass (M+H = 205.27).

  • Workup: Filter the black suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo. Store the resulting 1-(3-Methoxypropyl)-1H-indol-4-amine under an inert gas (argon/nitrogen) at -20 °C to prevent oxidative degradation of the electron-rich amine.

Downstream Applications & Reactivity

The C4-amine is a highly versatile functional group. It can be derivatized to explore structure-activity relationships (SAR) in drug discovery campaigns.

Applications Target 1-(3-Methoxypropyl)-1H-indol-4-amine (Nucleophilic Scaffold) Rxn1 Amide Coupling (HATU / DIPEA) Target->Rxn1 Rxn2 Buchwald-Hartwig Cross-Coupling Target->Rxn2 Rxn3 Reductive Amination (NaBH(OAc)3) Target->Rxn3 Prod1 Amide Derivatives (GPCR Ligands) Rxn1->Prod1 Prod2 N-Aryl Derivatives (Kinase Inhibitors) Rxn2->Prod2 Prod3 Secondary Amines (Targeted Therapeutics) Rxn3->Prod3

Downstream reactivity and medicinal chemistry applications of the C4-amine nucleophile.

References

  • US Patent US20040059131A1. "N-alkylation of indole derivatives." Google Patents.
  • WO2002083624A1. "3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands." Google Patents.
  • ResearchGate Community. "Reduction of aromatic nitro or nitroimidazole." ResearchGate. URL:[Link]

Sources

Comprehensive Physicochemical Profiling and Analytical Workflows for 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery, the selection of highly optimized building blocks is the foundation of successful lead generation. 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9) is a highly versatile, privileged scaffold utilized in the synthesis of kinase inhibitors, PROTACs, and CNS-active agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties—specifically contrasting its molecular weight and exact mass—and details the structural causality behind its design. Furthermore, we outline field-proven, self-validating analytical protocols for its characterization using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A critical distinction in analytical chemistry is the difference between average molecular weight (MW) and monoisotopic exact mass. While medicinal chemists often use MW for stoichiometric calculations during synthesis, analytical scientists rely exclusively on exact mass for structural verification and metabolite tracking[1].

  • Molecular Weight (204.27 g/mol ): Calculated using the abundance-weighted average atomic masses of the elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999)[2].

  • Exact Mass (204.1263 Da): Calculated using the mass of the most abundant, naturally occurring stable isotope of each element (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949)[1].

The Causality of Exact Mass in Drug Discovery: In complex biological matrices (e.g., liver microsomes or plasma), nominal mass resolution (e.g., a quadrupole detecting m/z 204) is insufficient due to isobaric interferences[3]. By utilizing the exact mass of 204.1263 Da, High-Resolution Mass Spectrometry (HRMS) allows us to apply a narrow mass extraction window (typically ± 5 ppm). This effectively filters out matrix background noise, eliminating false positives and ensuring high-confidence identification of the parent compound and its biotransformation products[3].

Table 1: Quantitative Physicochemical Profile
PropertyValueAnalytical Significance
Chemical Formula C₁₂H₁₆N₂ODefines elemental composition[2].
CAS Number 1339472-15-9Unique registry identifier.
Average Molecular Weight 204.27 g/mol Used for molarity and yield calculations[2].
Monoisotopic Exact Mass 204.1263 DaTarget mass for neutral molecule in HRMS[1].
Protonated Exact Mass [M+H]⁺ 205.1335 DaTarget m/z for positive electrospray ionization (ESI+)[1].
Structural Causality & Medicinal Chemistry Insights

Do not view 1-(3-Methoxypropyl)-1H-indol-4-amine as merely a collection of atoms; it is a precisely engineered vector. Every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose.

The C4-Amine Anchor: The primary amine at the C4 position of the indole ring serves as the primary synthetic handle. It is typically converted into an amide or urea linkage during library synthesis. In biological targets, this region often acts as a critical hydrogen bond donor/acceptor pair, frequently engaging the hinge region of kinase ATP-binding sites.

The N1-(3-Methoxypropyl) Vector and Lipophilic Efficiency (LipE): Why append a 3-methoxypropyl group instead of a simple alkyl chain like a butyl group? The causality lies in Lipophilic Efficiency (LipE) [4].

  • Spatial Extension: The three-carbon chain allows the molecule to reach deeply into adjacent hydrophobic subpockets (e.g., the S3 pocket in proteases or kinases) to drive binding enthalpy[5].

  • Mitigating "Molecular Obesity": A purely aliphatic chain drastically increases the calculated partition coefficient (clogP). High lipophilicity drives unspecific binding (promiscuity), reduces aqueous solubility, and accelerates hepatic clearance[4]. By introducing the terminal ether oxygen (methoxy), we introduce a polar hydrogen-bond acceptor. This strategically lowers the logP while maintaining the required spatial geometry, thereby optimizing the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile[5].

Self-Validating Analytical Methodologies

To ensure absolute trustworthiness in compound characterization, analytical workflows must be self-validating. The following LC-HRMS protocol is designed to prove its own accuracy in real-time.

Protocol 1: LC-HRMS Exact Mass Verification

Objective: Confirm the identity of 1-(3-Methoxypropyl)-1H-indol-4-amine by detecting the [M+H]⁺ ion at m/z 205.1335 with a mass error of < 2 ppm.

Step 1: System Suitability and Blank Validation (The Self-Validation Step)

  • Action: Inject 1 μL of pure extraction solvent (MeOH:H₂O, 50:50).

  • Causality: Proves the absence of column carryover. If m/z 205.1335 is detected in the blank, the system is contaminated, and subsequent sample data is invalid.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 μm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H₂O. (Formic acid provides the excess protons required to drive efficient [M+H]⁺ formation in the ESI source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: UHPLC Gradient Protocol
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
0.500.4955
3.500.4595
4.500.4595
4.600.4955

Step 3: HRMS Acquisition with Active Lock Mass

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mass Analyzer: Orbitrap or Q-TOF set to a resolving power of ≥ 60,000 (at m/z 200).

  • Self-Validation (Lock Mass): Continuously infuse a background calibrant (e.g., Leucine Enkephalin, exact mass m/z 556.2771).

  • Causality: The mass spectrometer software continuously monitors the lock mass. If thermal fluctuations cause the instrument's mass axis to drift, the software uses the known lock mass to recalculate and correct the calibration in real-time, ensuring the target mass (m/z 205.1335) is reported with sub-2 ppm accuracy[3].

G N1 Sample Prep (1 μg/mL in MeOH) N2 UHPLC Separation (C18, Gradient) N1->N2 Injection N3 ESI+ Ionization (Desolvation) N2->N3 Elution N4 HRMS Analyzer (Orbitrap/TOF) N3->N4 Ion Transfer N5 Data Processing (m/z 205.1335) N4->N5 Detection

LC-HRMS workflow for exact mass verification of 1-(3-Methoxypropyl)-1H-indol-4-amine.

Sources

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of 1-(3-Methoxypropyl)-1h-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course for a Novel Indoleamine Derivative

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with pharmacokinetics (PK) serving as a critical compass. This guide provides an in-depth technical framework for the preclinical pharmacokinetic characterization of 1-(3-Methoxypropyl)-1h-indol-4-amine, a novel indoleamine derivative. As specific data for this molecule is not yet in the public domain, this document will serve as a comprehensive roadmap, grounded in established principles and methodologies, for researchers, scientists, and drug development professionals. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is paramount to predicting its behavior in living systems, ensuring its safety and efficacy, and ultimately determining its therapeutic potential.[1][2][3]

This guide is structured to provide not just a series of protocols, but a logical and scientifically-driven narrative. We will delve into the "why" behind each experimental choice, ensuring a robust and self-validating approach to the pharmacokinetic profiling of 1-(3-Methoxypropyl)-1h-indol-4-amine.

Section 1: The Foundational Pillar - In Vitro ADME Profiling

Early in the drug discovery pipeline, a suite of in vitro ADME assays is indispensable for identifying potential liabilities and guiding compound optimization.[1][2] These assays provide a first look at how 1-(3-Methoxypropyl)-1h-indol-4-amine is likely to behave in vivo, using subcellular fractions, cells, and artificial membrane systems to model physiological processes.

Metabolic Stability: Predicting the Compound's Fate

A crucial initial step is to assess the metabolic stability of 1-(3-Methoxypropyl)-1h-indol-4-amine. This helps to predict its rate of clearance from the body and identify the primary metabolic pathways. The liver is the primary site of drug metabolism, and thus, liver-derived systems are the cornerstone of these assays.[4][5]

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis cluster_data Data Interpretation Compound 1-(3-Methoxypropyl)-1h-indol-4-amine (1µM final concentration) Incubation Incubation Mixture Compound->Incubation HLM Human Liver Microsomes (HLM) (0.5 mg/mL) HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Buffer Potassium Phosphate Buffer (pH 7.4) Buffer->Incubation Timepoints Timepoints: 0, 5, 15, 30, 60 min Incubation->Timepoints Sample at Quench Quench Reaction (Acetonitrile with Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) Plot->Calculate

Caption: Workflow for determining the metabolic stability of a test compound.

Step-by-Step Protocol for Metabolic Stability in Human Liver Microsomes (HLM):

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(3-Methoxypropyl)-1h-indol-4-amine in a suitable organic solvent (e.g., DMSO) at a concentration of 1 mM.

    • Prepare a working solution by diluting the stock solution in the incubation buffer (100 mM potassium phosphate buffer, pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound working solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound should be 1 µM, and the organic solvent concentration should be kept low (e.g., <0.1% DMSO) to avoid enzyme inhibition.[4]

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with a suitable internal standard to terminate the reaction.[6]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of 1-(3-Methoxypropyl)-1h-indol-4-amine at each time point using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Rationale and Insights:

  • Choice of System: HLMs are a cost-effective and widely used model as they contain a high concentration of Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.[4] For a more comprehensive metabolic profile, cryopreserved human hepatocytes can be used as they contain a full complement of metabolic enzymes and cofactors.[5][7]

  • Causality: A short half-life and high intrinsic clearance in this assay would suggest that 1-(3-Methoxypropyl)-1h-indol-4-amine is rapidly metabolized, which could lead to low bioavailability and a short duration of action in vivo. Conversely, a very long half-life might indicate a potential for drug accumulation and toxicity with repeated dosing.

Plasma Protein Binding: Understanding Drug Availability

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile.[8] Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues, interact with its target, and be cleared from the body.[8]

G cluster_setup Equilibrium Dialysis Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation SpikedPlasma Plasma spiked with 1-(3-Methoxypropyl)-1h-indol-4-amine RED_Device Rapid Equilibrium Dialysis (RED) Device SpikedPlasma->RED_Device Plasma Chamber Buffer Phosphate-Buffered Saline (PBS) Buffer->RED_Device Buffer Chamber Incubation Incubate at 37°C with shaking for 4-6 hours to reach equilibrium RED_Device->Incubation Sample Sample Plasma and Buffer Chambers Incubation->Sample MatrixMatch Matrix-match samples Sample->MatrixMatch LCMS LC-MS/MS Analysis MatrixMatch->LCMS Calculate Calculate: - Fraction Unbound (fu) - % Bound LCMS->Calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Step-by-Step Protocol for Plasma Protein Binding using Rapid Equilibrium Dialysis (RED):

  • Preparation:

    • Prepare a stock solution of 1-(3-Methoxypropyl)-1h-indol-4-amine and spike it into pooled human plasma at the desired final concentration (e.g., 1 µM). The final solvent concentration should be minimal (<1%).[8]

    • Prepare the RED device by adding the spiked plasma to the sample chamber and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[9]

  • Equilibrium Dialysis:

    • Seal the RED plate and incubate at 37°C with gentle shaking for 4-6 hours to allow the free drug to diffuse across the semi-permeable membrane and reach equilibrium.[10]

  • Sampling and Analysis:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[9]

    • Precipitate the proteins in both sets of samples with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of the compound in the plasma (C_plasma) and buffer (C_buffer) chambers.

  • Data Calculation:

    • The concentration in the buffer chamber represents the unbound drug concentration.

    • Calculate the fraction unbound (fu) and percentage bound as follows:

      • fu = C_buffer / C_plasma

      • % Bound = (1 - fu) * 100

Rationale and Insights:

  • Method of Choice: Equilibrium dialysis is considered the gold standard for plasma protein binding studies as it is less susceptible to artifacts compared to other methods like ultrafiltration.[8]

  • Causality: High plasma protein binding (>99%) can significantly limit the free drug concentration, potentially requiring higher doses to achieve therapeutic efficacy. It can also affect the drug's volume of distribution and clearance. Conversely, low to moderate binding allows for a larger fraction of the drug to be available for its pharmacological action.

Illustrative Data Summary for In Vitro ADME Profiling
ParameterAssay SystemIllustrative ValueImplication for 1-(3-Methoxypropyl)-1h-indol-4-amine
Metabolic Stability
Half-life (t½)Human Liver Microsomes> 60 minLow predicted hepatic clearance, potentially leading to a longer half-life in vivo.
Intrinsic Clearance (Clint)Human Liver Microsomes< 10 µL/min/mgLow intrinsic clearance suggests slow metabolism.
Plasma Protein Binding
Fraction Unbound (fu)Human Plasma0.15 (15%)Moderately bound to plasma proteins.
% BoundHuman Plasma85%A significant portion of the drug will be bound in circulation, but a reasonable fraction remains free to exert its effect.
Permeability
Papp (A→B)Caco-2 Cells15 x 10⁻⁶ cm/sHigh predicted intestinal absorption.

Note: These are illustrative values and would need to be determined experimentally for 1-(3-Methoxypropyl)-1h-indol-4-amine.

Section 2: The In Vivo Reality - Preclinical Pharmacokinetic Studies in Rodents

While in vitro assays provide valuable predictive data, in vivo studies are essential to understand the complete pharmacokinetic profile of 1-(3-Methoxypropyl)-1h-indol-4-amine in a whole organism.[11][12] Rodent models, typically rats or mice, are the standard for initial in vivo PK studies due to their well-characterized physiology and ethical considerations.[12][13]

Study Design: A Tale of Two Routes

A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. This design allows for the determination of key PK parameters, including bioavailability.[13]

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_data Pharmacokinetic Analysis IV_Group Group 1: IV Bolus (e.g., 1 mg/kg) Timepoints Serial Sampling at Predetermined Timepoints (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) IV_Group->Timepoints PO_Group Group 2: Oral Gavage (e.g., 10 mg/kg) PO_Group->Timepoints Plasma Process Blood to Plasma Timepoints->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS Plot Plot Plasma Concentration vs. Time LCMS->Plot NCA Non-Compartmental Analysis Plot->NCA PK_Params Determine PK Parameters: Cmax, Tmax, AUC, t½, CL, Vd, F% NCA->PK_Params

Caption: Workflow for a typical preclinical pharmacokinetic study in rats.

Step-by-Step Protocol for a Rat Pharmacokinetic Study:

  • Animal Acclimation and Preparation:

    • Use adult male Sprague-Dawley rats (or another appropriate strain), allowing for at least one week of acclimation to the facility.[14]

    • For the IV group, animals may be surgically implanted with a cannula in the jugular vein for dosing and/or blood sampling.[14]

    • Fast animals overnight (12-18 hours) before dosing, with free access to water.[14]

  • Dose Formulation and Administration:

    • Prepare a formulation of 1-(3-Methoxypropyl)-1h-indol-4-amine suitable for both IV (e.g., in saline with a co-solvent) and PO (e.g., in a suspension or solution) administration.

    • Administer a single IV bolus dose (e.g., 1 mg/kg) to one group of rats (n=3-4 per group).

    • Administer a single PO dose via oral gavage (e.g., 10 mg/kg) to a second group of rats.

  • Blood Sampling:

    • Collect serial blood samples (approximately 100-200 µL) at predetermined time points. For IV administration, typical time points might be 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points could be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[14]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma, which is then stored at -80°C until analysis.[14]

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of 1-(3-Methoxypropyl)-1h-indol-4-amine in rat plasma, in accordance with FDA guidelines.[15][16]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of the compound versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters and Their Interpretation
ParameterDescriptionHow it's DeterminedSignificance for 1-(3-Methoxypropyl)-1h-indol-4-amine
Cmax Maximum observed plasma concentrationDirectly from the concentration-time dataIndicates the peak exposure after administration.
Tmax Time to reach CmaxDirectly from the concentration-time dataReflects the rate of absorption. A rapid Tmax suggests fast absorption.
AUC (Area Under the Curve) Total drug exposure over timeCalculated from the concentration-time dataA primary measure of the extent of systemic exposure.
t½ (Half-life) Time for the plasma concentration to decrease by halfCalculated from the terminal elimination phaseDetermines the dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeDose_IV / AUC_IVA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesCL / k_elIndicates the extent of drug distribution into tissues versus remaining in plasma.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100A critical parameter for determining the feasibility of oral administration.

Rationale and Insights:

  • Dual-Route Justification: The IV administration provides a direct measure of the drug's disposition and elimination properties (clearance, volume of distribution, and half-life) without the confounding factor of absorption. The PO administration then allows for the assessment of oral absorption and bioavailability by comparing the resulting exposure (AUC) to the IV data.

  • Data-Driven Decisions: The results of this initial PK study are pivotal. For instance, a low oral bioavailability (F% < 20%) might necessitate formulation development to improve absorption or consideration of alternative administration routes. A very short half-life might suggest the need for a modified-release formulation or more frequent dosing.

Section 3: Ensuring Data Integrity - The Imperative of Bioanalytical Method Validation

The reliability of any pharmacokinetic study hinges on the quality of the bioanalytical data. A robust and validated method for quantifying 1-(3-Methoxypropyl)-1h-indol-4-amine in biological matrices is non-negotiable.[15] The FDA provides clear guidance on the parameters that must be assessed to ensure a method is fit for purpose.[15]

Core Parameters for LC-MS/MS Method Validation
  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement between multiple measurements of the same sample.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[15]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.[16]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The preclinical characterization of 1-(3-Methoxypropyl)-1h-indol-4-amine, as outlined in this guide, provides a robust framework for understanding its ADME properties. By integrating data from a well-designed suite of in vitro and in vivo studies, researchers can build a comprehensive pharmacokinetic profile. This profile is not merely a collection of data points; it is a predictive tool that informs critical decisions in the drug development process, from lead optimization and candidate selection to the design of first-in-human clinical trials.[17][18] The journey of this novel indoleamine derivative, and indeed any new chemical entity, is guided by the rigorous application of these fundamental pharmacokinetic principles.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Open Access Journals. The Role of Pharmacokinetics in Pharmaceutical Toxicology. [Link]

  • History of Medicine. PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Bioanalysis Zone. Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Taylor & Francis Online. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. [Link]

  • National Center for Biotechnology Information. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. [Link]

  • IQVIA. In vitro screening. [Link]

  • AAPS. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • ResearchGate. Use of Pharmacokinetics in the Drug Development Process. [Link]

  • MilliporeSigma. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • National Center for Biotechnology Information. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • National Center for Biotechnology Information. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review. [Link]

  • Symeres. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • QPS. Plasma Protein Binding. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • ResearchGate. Overview of the study's design. (A1) In vivo rat pharmacokinetic study.... [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • IntechOpen. Rodents in Drug Discovery. [Link]

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  • National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [Link]

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Predictive Crystallography and X-Ray Diffraction Analysis of 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9) is a highly functionalized indole derivative utilized as a critical building block in advanced pharmaceutical synthesis[1]. Determining its exact three-dimensional conformation via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rational drug design. The spatial orientation of its primary amine (hydrogen-bond donor) and its flexible methoxypropyl tail (hydrogen-bond acceptor) dictates its interaction with biological targets and its solid-state physicochemical stability.

This technical whitepaper provides a comprehensive, predictive crystallographic analysis and a field-proven SCXRD methodology designed to overcome the specific challenges associated with flexible aliphatic chains in organic crystal lattices.

Structural Motif Analysis & Predictive Crystallography

To successfully crystallize and resolve the structure of 1-(3-Methoxypropyl)-1H-indol-4-amine, we must first analyze its molecular architecture to predict its behavior in the solid state. The molecule consists of three distinct crystallographic domains:

  • The Indole Core: A rigid, planar aromatic system. In the crystal lattice, this core is expected to drive supramolecular assembly via parallel-displaced π−π stacking interactions.

  • The C4-Primary Amine: A strong hydrogen-bond donor ( −NH2​ ). It will actively seek hydrogen-bond acceptors to satisfy its two protons, likely forming intermolecular N−H⋯O or N−H⋯N networks.

  • The N1-(3-Methoxypropyl) Tail: A highly flexible aliphatic chain terminating in an ether oxygen (hydrogen-bond acceptor).

The Crystallographic Challenge: Flexible tails like the 3-methoxypropyl group possess high degrees of conformational freedom. If crystallized too rapidly, this flexibility manifests as positional disorder within the unit cell, smearing the electron density map and preventing accurate bond-length determination. Therefore, the crystallization strategy must prioritize slow, thermodynamically controlled growth to lock the tail into a single, low-energy conformation.

Table 1: Predicted Physicochemical and Crystallographic Parameters
ParameterPredicted / Target ValueRationale / Causality
Chemical Formula C12​H16​N2​O Based on standard molecular composition.
Molecular Weight 204.27 g/mol Determines the expected density ( ρcalc​≈1.2−1.3 g/cm3 ).
Crystal System Monoclinic or TriclinicLow symmetry is highly typical for asymmetric organic molecules driven by directional H-bonding.
Space Group P21​/c or P1ˉ Allows for efficient close-packing and the formation of centrosymmetric inversion dimers.
Primary Interactions N−H⋯O , π−π stackingThe amine protons will bridge to the methoxy oxygen of adjacent molecules, forming 1D polymeric chains.

Supramolecular Assembly Logic

The crystallization process is governed by the self-assembly of these molecules into a repeating 3D lattice. The following diagram illustrates the logical flow of intermolecular interactions that drive the nucleation of 1-(3-Methoxypropyl)-1H-indol-4-amine.

Supramolecular_Logic Core Indole Core Dimer Centrosymmetric Dimer Core->Dimer π-π Stacking Amine C4-Primary Amine (H-Bond Donor) Amine->Dimer N-H···N H-Bonds Chain 1D Polymeric Chain Amine->Chain N-H···O H-Bonds Methoxy Methoxypropyl Tail (H-Bond Acceptor) Methoxy->Chain O···H-N H-Bonds Lattice 3D Crystal Lattice Dimer->Lattice Packing Chain->Lattice Packing

Figure 1: Supramolecular assembly logic driven by hydrogen bonding and pi-pi stacking interactions.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

To obtain publication-quality crystallographic data, the following self-validating protocol must be executed. Every step is designed to mitigate the specific risks associated with the flexible methoxypropyl moiety.

Phase 1: Crystal Engineering and Growth

Causality: We select a slow vapor diffusion method rather than rapid solvent evaporation. Rapid evaporation often traps solvent molecules within the lattice and fails to resolve the conformational flexibility of the aliphatic tail, leading to twinned or disordered crystals.

  • Solvent Screening: Dissolve 50 mg of 1-(3-Methoxypropyl)-1H-indol-4-amine in 1 mL of Dichloromethane (DCM). DCM acts as an excellent solvent for the hydrophobic indole core while maintaining volatility.

  • Vapor Diffusion Setup: Place the DCM solution in a 2-dram inner vial. Place this open inner vial inside a 20 mL outer scintillation vial containing 5 mL of n-Hexane (antisolvent).

  • Nucleation: Cap the outer vial tightly. Allow slow vapor equilibration at 20 °C for 48–72 hours. The gradual diffusion of hexane into the DCM lowers the solubility threshold, inducing thermodynamically stable single-crystal nucleation.

Phase 2: X-Ray Diffraction Data Collection

Causality: Data collection must be performed at cryogenic temperatures (100 K). The flexible 3-methoxypropyl tail is highly susceptible to thermal motion. Flash-cooling freezes out these dynamic vibrations, reducing the Anisotropic Displacement Parameters (ADPs) and preventing positional disorder in the final electron density map.

  • Harvesting: Submerge the mother liquor and crystals in Paratone-N oil. Harvesting in oil prevents the rapid loss of volatile lattice-bound solvents and protects the crystal from atmospheric moisture.

  • Mounting: Select a single, un-twinned crystal (approx. 0.2×0.1×0.1 mm) under a cross-polarized light microscope. Mount it on a MiTeGen micromount and immediately transfer it to the diffractometer goniometer under a 100 K liquid nitrogen cold stream.

  • Diffraction: Expose the crystal to Copper radiation ( λ=1.54184 Å). Causality: Given the absence of heavy atoms, Cu is chosen over Mo to maximize the diffraction yield and anomalous dispersion signal for light-atom organic molecules. Collect ω and ϕ scans to ensure >99% data completeness up to 2θ=67∘ .

Phase 3: Structure Solution and Refinement
  • Integration: Integrate the raw diffraction frames using the diffractometer's native software, applying multi-scan absorption corrections to account for crystal shape irregularities.

  • Phase Problem Resolution: Solve the crystallographic phase problem using the dual-space algorithm in [2]. This algorithm is highly efficient at locating light atoms (C, N, O) without prior knowledge of the structural model.

  • Refinement: Refine the atomic model using full-matrix least-squares on F2 in [3][4]. This process is executed via the [5][6].

  • Validation: Assign anisotropic displacement parameters to all non-hydrogen atoms. Hydrogen atoms on the C4-amine should be located freely from the difference Fourier map to confirm the hydrogen-bonding network, while carbon-bound hydrogens are placed in calculated positions using a riding model.

SCXRD_Workflow A 1-(3-Methoxypropyl)-1H-indol-4-amine (Powder) B Solvent Screening (DCM / EtOAc) A->B Dissolution C Slow Vapor Diffusion (Hexane Antisolvent) B->C Supersaturation D Crystal Harvesting (Paratone Oil, 100 K) C->D Nucleation & Growth E SCXRD Data Collection (Cu Kα Radiation) D->E Mount on Goniometer F Structure Solution & Refinement (SHELXT / SHELXL) E->F Phase Problem Solution

Figure 2: Step-by-step workflow for the crystallization and SCXRD analysis of the target compound.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

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Architecting Indole Scaffolds: A Technical Guide to 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indole-4-amine core serves as a privileged pharmacophore, frequently deployed in the design of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) modulators. 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9) represents a highly specialized, functionalized derivative of this scaffold. By appending a flexible, ether-containing aliphatic chain to the N1 position, this building block optimizes both lipophilicity and solvent-exposed hydrogen bonding, making it a critical intermediate for drug development professionals engineering next-generation targeted therapeutics[1].

Physicochemical Profiling & Structural Analysis

Understanding the baseline metrics of 1-(3-Methoxypropyl)-1H-indol-4-amine is required for predicting its behavior in both synthetic workflows and biological assays. The methoxypropyl chain significantly alters the partition coefficient (LogP) compared to the unsubstituted parent indole, enhancing membrane permeability.

Table 1: Quantitative Physicochemical Properties

Property Value
Chemical Name 1-(3-Methoxypropyl)-1H-indol-4-amine
CAS Number 1339472-15-9
Molecular Formula C₁₂H₁₆N₂O[2]
Molecular Weight 204.27 g/mol [2]
Core Scaffold Indole-4-amine[3]
Key Functional Groups Primary amine (C4), Methoxy ether (N1-alkyl), Indole ring

| Predicted pKa (Amine) | ~4.5 - 5.5 (Conjugate acid) |

Material Safety Data Sheet (MSDS) & Handling Protocols

As an electron-rich aromatic amine, 1-(3-Methoxypropyl)-1H-indol-4-amine is inherently reactive and susceptible to environmental degradation. The following safety and handling protocols are extrapolated from the highly homologous 4-aminoindole scaffold[3].

Table 2: GHS Hazard Classifications & Precautionary Directives

GHS Classification Hazard Statement Precautionary Protocol
Skin Irrit. 2 H315: Causes skin irritation P264: Wash thoroughly after handling; P280: Wear protective gloves/clothing.
Eye Irrit. 2 H319: Causes serious eye irritation P305+P351+P338: Rinse cautiously with water; remove contact lenses.

| STOT SE 3 | H335: May cause respiratory irritation | P261: Avoid breathing dust; P271: Use only outdoors or in a well-ventilated area. |

Self-Validating Handling & Storage System
  • Causality of Degradation: Electron-rich indoles rapidly auto-oxidize in the presence of atmospheric oxygen and light, leading to polymeric impurities that can poison downstream transition-metal catalysts[3].

  • The Protocol: Store the compound under an inert argon atmosphere in opaque, amber vials at 2–8°C.

  • System Validation: The integrity of this storage system is visually self-validating. Pristine 1-(3-Methoxypropyl)-1H-indol-4-amine presents as an off-white to pale crystalline powder. Any ingress of oxygen or moisture results in a rapid color shift to dark brown. If the material is brown, the storage system has failed, and the batch must be re-purified via flash chromatography prior to use[3].

Synthetic Methodologies & Workflow

The de novo synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine requires strict regiocontrol to ensure substitution occurs exclusively at the N1 position, followed by a chemoselective reduction.

Step 1: Regioselective N-Alkylation
  • Causality: Sodium hydride (NaH) is utilized to quantitatively deprotonate the indole N-H (pKa ~16). The strongly electron-withdrawing nitro group at C4 stabilizes the resulting indolyl anion via resonance, ensuring that the nucleophilic attack on 1-bromo-3-methoxypropane occurs exclusively at N1 rather than C3.

  • Protocol: Dissolve 4-nitroindole (1.0 eq) in anhydrous DMF at 0°C. Portion-wise, add NaH (1.2 eq, 60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases. Dropwise add 1-bromo-3-methoxypropane (1.1 eq). Warm to room temperature and stir for 4 hours.

  • Validation: Quench an aliquot with water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the starting material spot (Rf ~0.4) and the emergence of a new, more lipophilic spot (Rf ~0.6) confirms successful alkylation.

Step 2: Chemoselective Catalytic Hydrogenation
  • Causality: Palladium on carbon (Pd/C) with hydrogen gas is selected over harsh dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl)[3]. Acidic conditions risk cleaving the newly installed aliphatic ether or inducing acid-catalyzed polymerization of the highly reactive amine product.

  • Protocol: Dissolve the intermediate 1-(3-Methoxypropyl)-4-nitro-1H-indole in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel iteratively with N₂, then H₂. Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 6 hours.

  • Validation: This step is validated via LC-MS. The reaction is definitively complete when the nitro intermediate mass (m/z 235[M+H]⁺) is entirely replaced by the target amine mass (m/z 205 [M+H]⁺).

Synthesis SM 4-Nitroindole (Starting Material) Step1 N-Alkylation NaH, 1-Bromo-3-methoxypropane DMF, 0°C to RT SM->Step1 Int 1-(3-Methoxypropyl)-4-nitro-1H-indole (Intermediate) Step1->Int Regioselective N1-Alkylation Step2 Catalytic Hydrogenation 10% Pd/C, H2 (1 atm) EtOH, RT Int->Step2 Product 1-(3-Methoxypropyl)-1H-indol-4-amine (Target Compound) Step2->Product Nitro Reduction

Figure 1: Two-step synthetic workflow for 1-(3-Methoxypropyl)-1H-indol-4-amine.

Mechanistic Applications in Drug Discovery

The architectural brilliance of 1-(3-Methoxypropyl)-1H-indol-4-amine lies in its dual-domain engagement when utilized as a pharmacophore in target-based drug discovery.

  • The Hinge-Binding Motif: The primary amine at the C4 position acts as a critical, high-affinity hydrogen bond donor. In kinase inhibitor design, this amine directly interacts with the backbone carbonyls of the ATP-binding hinge region, anchoring the molecule deep within the catalytic pocket.

  • The Solvent-Exposed Tail: The 3-methoxypropyl group at N1 is sterically directed to project outward into the solvent-exposed channel of the receptor or kinase. The ether oxygen provides a flexible hydrogen bond acceptor that interacts with solvent water molecules, drastically improving the compound's aqueous solubility and oral bioavailability without disrupting the core binding affinity.

Pharmacodynamics Ligand Indole-4-amine Derivative (Ligand) Receptor Target Kinase (ATP Hinge Region) Ligand->Receptor Hydrogen Bonding Inhibition Inhibition of Phosphorylation (Downstream Blockade) Receptor->Inhibition Allosteric/Competitive Block Outcome Cell Cycle Arrest / Apoptosis Inhibition->Outcome Phenotypic Response

Figure 2: Mechanistic pathway of indole-4-amine derivatives in kinase inhibition.

References

  • Source: sigmaaldrich.
  • Title: 1339472-15-9 | 1-(3-Methoxypropyl)
  • Source: chemscene.
  • Source: chemicalbook.

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Preliminary screening of 1-(3-Methoxypropyl)-1h-indol-4-amine for drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

[label="CNS Pathway\n(AChE Inhibition - Ellman's

Figure 1: Preliminary drug discovery screening cascade for indole-4-amine derivatives.

Physicochemical Profiling & Assay Validation Criteria

Before initiating in vitro assays, the compound must be evaluated against standard drug-likeness parameters. The data below outlines the theoretical physicochemical properties of 1-(3-Methoxypropyl)-1H-indol-4-amine and the strict acceptance criteria required to validate the subsequent in vitro assays. A self-validating assay must always include a Z'-factor calculation to ensure the signal dynamic range is sufficient to distinguish true hits from assay noise.

Table 1: Physicochemical Properties & Assay Acceptance Criteria

ParameterTarget Value / LimitCausality / Rationale
Molecular Weight (MW) 204.27 g/mol Well below the Lipinski limit of 500 Da, allowing room for lead optimization (e.g., adding halogens or aryl groups) without violating drug-likeness.
Topological Polar Surface Area ~41.3 ŲIdeal for CNS penetration (< 90 Ų is required for BBB crossing).
Assay Z'-Factor ≥ 0.5Ensures the assay has a wide dynamic range and low variance. A Z' < 0.5 indicates the assay cannot reliably distinguish the inhibitor from the vehicle control.
Intra-plate CV% < 10%Coefficient of Variation must remain low to ensure pipetting and enzymatic stability across the 96/384-well microplate.

Pathway 1: Neurodegeneration (AChE Inhibition Screening)

Indole amines are heavily investigated as therapies for Alzheimer's Disease due to their ability to inhibit Acetylcholinesterase (AChE), thereby preventing the breakdown of the neurotransmitter acetylcholine[1]. The 1-(3-methoxypropyl) tail is hypothesized to bind the Peripheral Anionic Site (PAS) of AChE, blocking the active site gorge[2].

To screen this, we utilize a microplate adaptation of Ellman's Assay [3][4]. Causality of the Assay: The enzyme hydrolyzes the synthetic substrate acetylthiocholine (ATChI) into thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion. If our indole compound successfully inhibits AChE, thiocholine is not produced, and the yellow color (measured at 412 nm) fails to develop[5][6].

Step-by-Step Protocol: Microscale Ellman's Assay

Self-Validating Design: This protocol includes Donepezil as a positive control and a DMSO vehicle as a negative control to establish the 0% and 100% inhibition baselines.

  • Reagent Preparation:

    • Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Dissolve 1-(3-Methoxypropyl)-1H-indol-4-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in buffer (final DMSO concentration in wells must not exceed 1% to prevent enzyme denaturation).

    • Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

    • Prepare 75 mM ATChI in deionized water (prepare fresh daily).

    • Reconstitute human recombinant AChE to 0.1 U/mL in buffer containing 0.1% Bovine Serum Albumin (BSA) for stabilization[4].

  • Pre-Incubation (The Binding Phase):

    • In a 96-well clear-bottom microplate, add 140 µL of Phosphate Buffer to each well.

    • Add 20 µL of the diluted indole compound (or Donepezil for positive control, or 1% DMSO for negative control).

    • Add 20 µL of the AChE enzyme solution (0.1 U/mL).

    • Incubate the plate in the dark at 25°C for 15 minutes. Causality: This pre-incubation allows the indole compound to reach binding equilibrium within the AChE active site before the substrate is introduced.

  • Reaction Initiation & Kinetic Read:

    • Add 10 µL of 10 mM DTNB to all wells.

    • Initiate the reaction by adding 10 µL of 75 mM ATChI substrate using a multichannel pipette[5].

    • Immediately transfer the plate to a microplate reader.

  • Data Acquisition:

    • Read absorbance kinetically at 412 nm every 60 seconds for 10 minutes.

    • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Calculate IC50​ using non-linear regression (normalized to the DMSO control).

G Indole Indole-4-amine Derivative PAS Binds Peripheral Anionic Site (PAS) Indole->PAS Block Blocks Active Site Gorge PAS->Block AChE AChE Enzyme Inhibited Block->AChE ACh Acetylcholine Accumulation AChE->ACh

Figure 2: Mechanistic pathway of Acetylcholinesterase (AChE) inhibition by indole amines.

Pathway 2: Oncology (Kinase Inhibition Screening)

Indole derivatives are potent ATP-competitive inhibitors targeting kinases such as VEGFR, EGFR, and Aurora Kinases, which are critical in tumor angiogenesis and cell cycle regulation[7][8][9]. The 4-amino group of our target compound is perfectly positioned to form hydrogen bonds with the backbone carbonyls of the kinase hinge region[10].

To screen for kinase inhibition, we employ a Luminescence-based ADP Detection Assay (e.g., ADP-Glo). Causality of the Assay: Kinases transfer a phosphate from ATP to a protein substrate, generating ADP. The assay depletes remaining unreacted ATP, then converts the generated ADP back into ATP, which is used by luciferase to generate light. If our indole compound inhibits the kinase, less ADP is formed, resulting in a proportional decrease in luminescence.

Step-by-Step Protocol: Luminescent Kinase Assay
  • Kinase Reaction Setup:

    • In a 384-well solid white microplate, add 1 µL of the indole compound (serially diluted in 1% DMSO).

    • Add 2 µL of the purified Kinase enzyme (e.g., VEGFR2 or Aurora A) suspended in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Incubate for 10 minutes at room temperature to allow the inhibitor to occupy the ATP-binding pocket.

  • Substrate Addition:

    • Add 2 µL of an ATP / Substrate peptide mix (concentration optimized to the specific kinase's Km​ for ATP).

    • Incubate the kinase reaction for 60 minutes at room temperature.

  • ATP Depletion & ADP Detection:

    • Add 5 µL of ATP Depletion Reagent to stop the kinase reaction and degrade all unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent (contains ADP-to-ATP conversion enzymes and Luciferin/Luciferase). Incubate for 30 minutes.

  • Quantification:

    • Measure luminescence using a multimode plate reader. Calculate the percentage of kinase activity relative to the DMSO control, and derive the IC50​ .

Early ADMET: Permeability & Stability

If 1-(3-Methoxypropyl)-1H-indol-4-amine shows an IC50​ < 10 µM in either primary screen, it must immediately pass early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) gates.

Parallel Artificial Membrane Permeability Assay (PAMPA): Because the AChE target requires BBB penetration, PAMPA-BBB is mandatory. The compound is placed in a donor compartment separated from an acceptor compartment by a lipid-infused artificial membrane mimicking the brain endothelium. After a 5-hour incubation, LC-MS/MS quantifies the compound in the acceptor well. An effective permeability coefficient ( Papp​ ) > 4.0×10−6 cm/s validates the 3-methoxypropyl group's efficacy in driving passive diffusion.

Microsomal Stability: The methoxy group is susceptible to O-demethylation by Cytochrome P450 enzymes in the liver. The compound must be incubated with human liver microsomes (HLMs) and NADPH. If the intrinsic clearance ( CLint​ ) is too high, subsequent lead optimization must focus on replacing the methoxy group with a bioisostere (e.g., a trifluoromethoxy or morpholine ring) to prevent rapid metabolic degradation.

References

  • Sigma-Aldrich. "1-(3-methoxypropyl)-1H-indol-4-amine." sigmaaldrich.com.
  • National Institutes of Health (PMC). "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." nih.gov.
  • BenchChem. "Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition." benchchem.com.
  • SciELO. "Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation." scielo.br.
  • National Institutes of Health (PubMed). "Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach." nih.gov.
  • Semantic Scholar. "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." semanticscholar.org.
  • ResearchGate. "Structures of the newly synthesized indole-based kinase inhibitors." researchgate.net.
  • BenchChem. "Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds." benchchem.com.
  • Royal Society of Chemistry. "Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties." rsc.org.
  • PharmRxiv. "Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase." pharmrxiv.de.

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Methodological & Application

Application Notes & Protocols: The Strategic Utility of 1-(3-Methoxypropyl)-1H-indol-4-amine as a Versatile Precursor in Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the indole scaffold is paramount in the development of novel therapeutic agents. This guide introduces 1-(3-Methoxypropyl)-1H-indol-4-amine as a highly versatile precursor for the synthesis of diverse indole alkaloids and their analogs. The presence of a nucleophilic 4-amino group provides a direct handle for molecular diversification, while the N-(3-methoxypropyl) substituent offers a means to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles. This document provides a comprehensive overview, including proposed synthetic routes to the precursor itself, detailed protocols for its subsequent functionalization, and the underlying chemical principles that guide these transformations.

Introduction: The Significance of the 4-Aminoindole Scaffold

Indole derivatives are renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Among the various substituted indoles, the 4-aminoindole moiety is a particularly valuable building block. The C4-amino group can serve as a key pharmacophoric element or as a versatile anchor point for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).

The precursor, 1-(3-Methoxypropyl)-1H-indol-4-amine, combines three key structural features:

  • The Indole Core: The privileged heterocyclic scaffold.

  • The C4-Amino Group: A primary amine that is a potent nucleophile and a site for diverse chemical modifications.

  • The N1-(3-Methoxypropyl) Group: A flexible side chain that can influence solubility, cell permeability, and metabolic stability, while also sterically directing reactions at the N1 position.

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this precursor in the synthesis of novel chemical entities.

Proposed Synthesis of the Precursor: 1-(3-Methoxypropyl)-1H-indol-4-amine

The efficient synthesis of the title precursor is the first critical step. While numerous methods exist for indole synthesis, a robust and scalable approach is required.[5][6] We propose a logical and field-proven pathway starting from commercially available 3-nitrophenol, leveraging a key Fischer indole synthesis step.[7][8]

Synthetic Workflow Overview

The proposed multi-step synthesis is designed for efficiency and scalability. The workflow involves the formation of a key hydrazine intermediate, which is then subjected to an acid-catalyzed cyclization with a carbonyl compound to construct the indole ring.

A 3-Nitrophenol C 1-(3-Methoxypropoxy)-3-nitrobenzene A->C Etherification B 1-Bromo-3-methoxypropane, K2CO3 E 3-(3-Methoxypropoxy)aniline C->E Nitro Reduction D H2, Pd/C G (3-(3-Methoxypropoxy)phenyl)hydrazine E->G Diazotization & Reduction F NaNO2, HCl; then SnCl2 I Ethyl 4-(3-Methoxypropoxy)-1H-indole-2-carboxylate G->I Fischer Indole Synthesis H Ethyl pyruvate, H+ (e.g., PPA) K 1-(3-Methoxypropyl)-1H-indol-4-amine I->K Multi-step Conversion J 1. N-Alkylation (1-bromo-3-methoxypropane) 2. Hydrolysis (NaOH) 3. Curtius Rearrangement 4. Hydrolysis

Caption: Proposed synthetic workflow for 1-(3-Methoxypropyl)-1H-indol-4-amine.

Detailed Experimental Protocol: Synthesis of (3-(3-Methoxypropoxy)phenyl)hydrazine (Intermediate G)
  • Rationale: This protocol outlines the critical steps to generate the hydrazine necessary for the Fischer indole synthesis. The reduction of the nitro group is a standard, high-yielding transformation, followed by a classical diazotization and subsequent reduction to the hydrazine.

  • Step 1: Etherification of 3-Nitrophenol (A → C):

    • To a solution of 3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

    • Add 1-bromo-3-methoxypropane (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 16 hours. Monitor by TLC until starting material is consumed.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield 1-(3-methoxypropoxy)-3-nitrobenzene (C).

  • Step 2: Reduction of Nitroarene (C → E):

    • Dissolve 1-(3-methoxypropoxy)-3-nitrobenzene (1.0 eq) in ethanol or methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-6 hours.

    • Upon completion (monitored by TLC), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to afford 3-(3-methoxypropoxy)aniline (E), which is often pure enough for the next step.

  • Step 3: Diazotization and Reduction to Hydrazine (E → G):

    • Caution: Diazonium salts are potentially explosive. Perform this reaction at low temperatures and behind a blast shield.

    • Suspend 3-(3-methoxypropoxy)aniline (1.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂) (3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.

    • Add the cold diazonium salt solution slowly to the SnCl₂ solution. A precipitate should form.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Collect the precipitate by filtration, wash with cold water, and then treat with a strong base (e.g., 50% NaOH) to liberate the free hydrazine.

    • Extract the free base into an organic solvent (e.g., diethyl ether or DCM), dry over anhydrous sodium sulfate, and concentrate to yield (3-(3-methoxypropoxy)phenyl)hydrazine (G).

Protocol: Fischer Indole Synthesis and Final Conversion (G → K)
  • Rationale: The Fischer indole synthesis is a classic and robust method for forming the indole ring from a hydrazine and a carbonyl compound.[9] Subsequent functional group manipulations are required to install the N1-substituent and convert the ester to the C4-amine.

  • Step 4: Fischer Indole Synthesis (G → I):

    • Combine the hydrazine (G) (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent (e.g., ethanol or toluene).

    • Add an acid catalyst, such as polyphosphoric acid (PPA), p-toluenesulfonic acid, or zinc chloride.[8]

    • Heat the reaction mixture to 80-110 °C for several hours.

    • After cooling, pour the mixture into ice-water and neutralize with a base.

    • Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography to obtain Ethyl 4-(3-methoxypropoxy)-1H-indole-2-carboxylate (I).

  • Step 5: Final Conversion to Target Molecule (I → K):

    • This is a multi-step sequence requiring N-alkylation, ester hydrolysis, Curtius rearrangement to form the amine, and final deprotection. A detailed protocol for this sequence is beyond the scope of this note but follows established literature procedures for these transformations. The key is the regioselective installation of the second 3-methoxypropyl group at the N1 position, followed by conversion of the C2-ester and C4-ether into the desired C4-amine. An alternative strategy involves a divergent synthesis starting from 2-alkynylanilines.[10]

Core Applications in Alkaloid Synthesis

The true utility of 1-(3-Methoxypropyl)-1H-indol-4-amine lies in the reactivity of its C4-amino group. This functional group is a powerful handle for building molecular complexity and accessing diverse alkaloid scaffolds.

cluster_0 Diversification Strategies cluster_1 C4-Amine Functionalization cluster_2 Indole Ring Functionalization Precursor 1-(3-Methoxypropyl)-1H-indol-4-amine (Core Precursor) Acylation Acylation / Sulfonylation R-COCl or R-SO2Cl Forms Amides/Sulfonamides Precursor->Acylation Base, Solvent Coupling C-N Cross-Coupling Aryl-Br, Pd Catalyst Forms Diaryl-amines Precursor->Coupling Base, Ligand ReductiveAmination Reductive Amination R-CHO, NaBH3CN Forms Secondary/Tertiary Amines Precursor->ReductiveAmination Acid catalyst FriedelCrafts Friedel-Crafts Alkylation Electrophile (E+) Substitution at C5 or C7 Precursor->FriedelCrafts Lewis Acid Halogenation Halogenation NBS, NCS Bromination/Chlorination at C5/C7 Precursor->Halogenation Solvent

Caption: Key diversification pathways using the target precursor.

Protocol 1: Synthesis of an N-Aroyl Derivative (Acylation)
  • Rationale: Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry. This protocol demonstrates the straightforward acylation of the 4-amino group to produce a stable amide, a common feature in many bioactive indole alkaloids.

  • Reaction Setup:

    • Dissolve 1-(3-Methoxypropyl)-1H-indol-4-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) in the same solvent.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-aroyl-4-aminoindole derivative.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction for forming C-N bonds.[11] This protocol allows for the coupling of the 4-aminoindole with various aryl or heteroaryl halides, significantly expanding the accessible chemical space.

  • Reaction Setup (Inert Atmosphere):

    • Caution: This reaction is air- and moisture-sensitive. Use Schlenk techniques or a glovebox.

    • To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 1-(3-Methoxypropyl)-1H-indol-4-amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%).

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).

  • Solvent and Reaction:

    • Add a dry, deoxygenated solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography to isolate the C-N coupled product.

Quantitative Data and Properties

This table summarizes the key physicochemical properties of the precursor molecule.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂OCalculated
Molecular Weight 204.27 g/mol Calculated
CAS Number N/A (Proposed Structure)-
Appearance Predicted: Off-white to pale yellow solid/oil-
XLogP3 ~2.5Predicted
H-Bond Donors 1 (from -NH₂)Calculated
H-Bond Acceptors 3 (from -O- and -N=)Calculated

Conclusion

1-(3-Methoxypropyl)-1H-indol-4-amine is a strategically designed precursor with significant potential for the synthesis of novel indole alkaloids. Its C4-amino group serves as a versatile point of attachment for diversification, enabling access to a wide range of amides, sulfonamides, and diarylamines through robust and well-established protocols. The N1-alkoxypropyl chain provides an additional lever for fine-tuning the pharmacokinetic properties of the final compounds. The synthetic routes and application protocols detailed herein provide a solid foundation for researchers to incorporate this valuable building block into their drug discovery and development programs, accelerating the generation of new, biologically active molecules.

References

  • Parr, B. T. (2016). A three-component Fischer indole synthesis. PubMed. Available at: [Link]

  • Kainama, H. et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia MDPI. Available at: [Link]

  • Asif, M. (2023). The role of commonly used transition metals in total synthesis of indole alkaloids. Arabian Journal of Chemistry. Available at: [Link]

  • Haque, M. M. et al. (2007). Fischer indole synthesis in the absence of a solvent. Arkivoc. Available at: [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station International Edition. Available at: [Link]

  • Sarma, B. et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Google Patents. (2015). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. Google Patents.
  • Wang, X. et al. (2019). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. Available at: [Link]

  • Patsnap. (2017). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka | Patsnap. Available at: [Link]

  • Panneerselvam, T. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Methoxypropyl)-4-piperidinamine. PubChem. Available at: [Link]

  • MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. MDPI. Available at: [Link]

  • PMC. (2024). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. Available at: [Link]

  • Inamdar, S. et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. ChemistrySelect. Available at: [Link]

  • Mubassir, N. et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry-Section B. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Identifying and Characterizing Novel Kinase Inhibitors

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow indole derivatives to bind to a diverse range of biological targets, including enzymes and receptors.[3] Among the most critical classes of enzymes in drug discovery are protein kinases, which play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a novel indole-containing compound, 1-(3-Methoxypropyl)-1H-indol-4-amine . Given the prevalence of indole-based kinase inhibitors, we will proceed under the hypothesis that this compound may exhibit inhibitory activity against a specific oncogenic tyrosine kinase, for example, a receptor tyrosine kinase (RTK) overexpressed in a particular cancer cell line.

This document outlines two distinct HTS assays: a primary biochemical assay to identify direct inhibitors of the kinase's enzymatic activity and a secondary cell-based assay to confirm the compound's efficacy in a more physiologically relevant context. The protocols are designed to be robust, reproducible, and scalable for large-scale screening campaigns.

I. Primary High-Throughput Screening: A Luminescence-Based Kinase Activity Assay

The primary HTS assay is designed to rapidly identify compounds that directly inhibit the enzymatic activity of our hypothetical tyrosine kinase. We will employ a luminescence-based assay that measures the amount of ATP remaining in solution following the kinase reaction. In the presence of an inhibitor, kinase activity is reduced, less ATP is consumed, and the resulting luminescent signal is higher. This "add-mix-read" format is simple, robust, and highly amenable to automation.

Rationale for Assay Design
  • High Sensitivity and Wide Dynamic Range: Luminescence-based assays offer excellent sensitivity, allowing for the detection of even weak inhibitors. The wide dynamic range of the signal enables the generation of high-quality dose-response curves.

  • Low False Positive Rate: This assay format is less prone to interference from fluorescent compounds, a common source of false positives in fluorescence-based assays.

  • Scalability: The simple workflow and stable signal make this assay ideal for screening large compound libraries in 384- or 1536-well plate formats.

Experimental Workflow: Primary HTS

cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis prep_plate Prepare 384-well assay plates add_compound Add 1-(3-Methoxypropyl)-1H-indol-4-amine and controls to plates prep_plate->add_compound prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to initiate reaction prep_reagents->add_kinase add_compound->add_kinase incubate_kinase Incubate at room temperature add_kinase->incubate_kinase add_detection_reagent Add ATP detection reagent incubate_kinase->add_detection_reagent incubate_detection Incubate to stabilize signal add_detection_reagent->incubate_detection read_luminescence Read luminescence on a plate reader incubate_detection->read_luminescence calculate_inhibition Calculate percent inhibition read_luminescence->calculate_inhibition identify_hits Identify primary hits based on inhibition threshold calculate_inhibition->identify_hits

Caption: Workflow for the primary luminescence-based kinase assay.

Detailed Protocol: Primary HTS

Materials:

  • Compound: 1-(3-Methoxypropyl)-1H-indol-4-amine

  • Enzyme: Recombinant human tyrosine kinase (e.g., EGFR, VEGFR2)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection Reagent: Commercially available ATP detection reagent (e.g., Kinase-Glo®)

  • Plates: White, opaque 384-well assay plates

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO

Procedure:

  • Compound Plating:

    • Prepare a stock solution of 1-(3-Methoxypropyl)-1H-indol-4-amine in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound stock solution and controls to the appropriate wells of a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula:

      % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

      Where:

      • Signal_compound is the luminescence signal in the presence of the test compound.

      • Signal_min is the average signal of the positive control (maximum inhibition).

      • Signal_max is the average signal of the negative control (no inhibition).

  • Assay Quality Control:

    • The Z'-factor is calculated to assess the quality of the assay:

      Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      Where:

      • SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.

      • Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Selection:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits for further investigation.

Parameter Value Description
Plate Format 384-wellStandard for HTS
Assay Volume 20 µLLow volume to conserve reagents
Incubation Time 60 minutesOptimized for kinase reaction
Detection Method LuminescenceHigh sensitivity and low interference
Hit Threshold >50% InhibitionA common starting point for hit selection
Z'-Factor >0.5Indicates a robust and reliable assay

II. Secondary High-Throughput Screening: A Cell-Based Viability Assay

Primary hits from the biochemical screen are further evaluated in a secondary, cell-based assay to confirm their activity in a more physiologically relevant environment. This assay assesses the effect of the compounds on the viability of a cancer cell line that is known to be dependent on the activity of the target kinase. A common and reliable method for this is a resazurin-based viability assay. Resazurin, a blue, non-fluorescent dye, is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence indicates a reduction in cell viability.

Rationale for Assay Design
  • Physiological Relevance: Cell-based assays provide a more accurate representation of a compound's potential therapeutic effect by considering factors such as cell permeability and off-target effects.

  • Confirmation of Mechanism: A positive result in this assay provides evidence that the compound's inhibitory effect on the kinase translates to an anti-proliferative or cytotoxic effect in cancer cells.

  • Simple and Cost-Effective: The resazurin-based assay is a simple, "add-mix-read" assay that is inexpensive and easy to implement in an HTS format.

Experimental Workflow: Secondary HTS

cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_detection Viability Assessment cluster_analysis Data Analysis culture_cells Culture cancer cell line plate_cells Plate cells in 384-well plates culture_cells->plate_cells incubate_cells Incubate for cell attachment plate_cells->incubate_cells add_compounds Add primary hits and controls to cells incubate_cells->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_resazurin Add resazurin solution incubate_treatment->add_resazurin incubate_resazurin Incubate for 2-4 hours add_resazurin->incubate_resazurin read_fluorescence Read fluorescence on a plate reader incubate_resazurin->read_fluorescence calculate_viability Calculate percent viability read_fluorescence->calculate_viability generate_curves Generate dose-response curves and calculate IC50 calculate_viability->generate_curves

Caption: Workflow for the secondary cell-based viability assay.

Detailed Protocol: Secondary HTS

Materials:

  • Primary Hits: Confirmed hits from the primary screen.

  • Cell Line: A cancer cell line dependent on the target kinase.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Resazurin Sodium Salt: Stock solution in PBS.

  • Plates: Clear-bottom, black-walled 384-well tissue culture plates.

  • Positive Control: A known cytotoxic agent or a potent inhibitor of the target kinase.

  • Negative Control: DMSO.

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (optimized for each cell line).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the primary hit compounds.

    • Add 10 µL of the diluted compounds and controls to the appropriate wells.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Viability Assessment:

    • Prepare a working solution of resazurin in culture medium.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a significant color change is observed.

    • Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

Data Analysis and Confirmation
  • Calculate Percent Viability:

    • The percent viability for each compound concentration is calculated as follows:

      % Viability = 100 * (Signal_compound - Signal_min) / (Signal_max - Signal_min)

      Where:

      • Signal_compound is the fluorescence signal of the treated cells.

      • Signal_min is the average signal of the positive control (minimum viability).

      • Signal_max is the average signal of the negative control (maximum viability).

  • Dose-Response Curves and IC50 Determination:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to generate a dose-response curve.

    • The IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, is determined from the curve.

Parameter Value Description
Plate Format 384-wellStandard for cell-based HTS
Cell Seeding Density Cell line dependentOptimized for logarithmic growth
Treatment Duration 48-72 hoursAllows for compound to exert its effect
Detection Method FluorescenceSensitive and quantitative
Endpoint IC50 valueA measure of compound potency

III. Troubleshooting and Considerations for Indole-Containing Compounds

  • Compound Solubility: Indole-containing compounds can sometimes have poor aqueous solubility. It is crucial to ensure that the compound is fully dissolved in DMSO and does not precipitate upon dilution in the aqueous assay buffer.

  • Compound Autofluorescence: While less of an issue with luminescence-based assays, it is good practice to screen for autofluorescence of the compound at the wavelengths used in the secondary assay. This can be done by measuring the fluorescence of the compound in the absence of cells.

  • Off-Target Effects: A positive result in the cell-based assay does not definitively prove that the compound is acting through the intended target. Further target validation experiments, such as target engagement assays or testing in a kinase-dead cell line, are necessary to confirm the mechanism of action.

Conclusion

This application note provides a comprehensive and robust framework for the high-throughput screening of 1-(3-Methoxypropyl)-1H-indol-4-amine as a potential kinase inhibitor. The combination of a primary biochemical assay and a secondary cell-based assay allows for the efficient identification and confirmation of hit compounds. By following these detailed protocols and considering the potential challenges associated with indole-containing compounds, researchers can effectively advance their drug discovery programs.

References

  • Kumar, et al. (2022).
  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). PMC.
  • synthesis, reactivity and biological properties of methoxy-activ
  • High-Throughput Screening (HTS). (n.d.).
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). PubMed.

Sources

Advanced Chromatographic Separation and Purification Protocols for 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Causality

The target molecule, 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9), presents a unique set of chromatographic challenges dictated by its specific structural moieties. As a Senior Application Scientist, it is critical to understand the causality behind these challenges rather than relying on trial and error.

  • Basicity and Silanol Interactions: The C4 primary amine is weakly basic, with an estimated pKa of approximately 4.5 to 5.5 1[1]. In standard normal-phase chromatography, this basic amine acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with residual acidic silanols (pKa ~4.5) on bare silica gel. This leads to severe peak tailing, irreversible adsorption, and poor recovery 2[2].

  • Oxidation Susceptibility: Electron-rich aminoindoles are notoriously susceptible to aerobic oxidation. Prolonged exposure to light, air, or active surfaces (like bare silica) catalyzes their degradation into highly colored, polymeric quinone-imine species 3[3].

  • Polarity: The 1-(3-methoxypropyl) ether chain introduces moderate polarity and flexibility, increasing the molecule's solubility in organic solvents but requiring careful modulation of mobile phase strength to achieve adequate retention.

To overcome these intrinsic liabilities, the purification strategy must employ silanol-masking agents, pH-controlled reversed-phase environments, and rapid processing times.

Purification Strategy Workflow

The following decision tree dictates the optimal purification route based on the scale and purity requirements of the crude mixture.

PurificationWorkflow Crude Crude Reaction Mixture 1-(3-Methoxypropyl)-1H-indol-4-amine SCX SCX Solid Phase Extraction (Catch & Release) Removes neutral/acidic impurities Crude->SCX Assess Purity & Scale Assessment (LC-MS / TLC) SCX->Assess NP Normal Phase Flash Chromatography (NH2-Silica or TEA modifier) Scale: > 1 gram Assess->NP High Mass / Crude RP Preparative RP-HPLC (High pH BEH C18) Scale: < 1 gram Assess->RP Low Mass / Fine Purif. Pure Pure Target Compound (>98% Purity) NP->Pure RP->Pure

Workflow for the chromatographic purification of 1-(3-Methoxypropyl)-1H-indol-4-amine.

Protocol 1: Strong Cation Exchange (SCX) Catch-and-Release

Purpose: Rapid desalting and removal of neutral/acidic byproducts. Causality: By dropping the pH below 3, the C4 primary amine is fully protonated. The molecule is strongly retained on the sulfonic acid groups of the SCX resin via ionic bonds, allowing non-basic impurities to be washed away.

Step-by-Step Methodology:

  • Conditioning: Wash the SCX cartridge with 5 Column Volumes (CV) of Methanol (MeOH), followed by 5 CV of 1% Formic Acid in Water.

  • Loading: Dissolve the crude mixture in a 1:1 mixture of 1% Formic Acid (aq) and MeOH. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing: Elute with 5 CV of 1% Formic Acid in Water, followed by 5 CV of pure MeOH to remove all neutral and acidic impurities.

  • Elution: Release the target compound by neutralizing the amine. Elute with 5 CV of 2M Ammonia in Methanol.

  • Concentration: Evaporate the basic eluate under reduced pressure at < 35°C to minimize thermal degradation.

  • Self-Validating System: Analyze the acidic wash fractions via LC-MS. The complete absence of the target mass ([M+H]+ = 205.1) in the wash confirms 100% retention on the resin, validating the "catch" phase before proceeding to the "release" phase.

Protocol 2: Normal Phase Flash Chromatography (Gram-Scale)

Purpose: Bulk purification of multi-gram batches. Causality: To prevent the primary amine from binding to acidic silanols and to mitigate surface-catalyzed oxidation, standard silica must be dynamically coated with a basic modifier.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) Triethylamine (TEA) to all solvents. Degas the solvents via sonication for 10 minutes to remove dissolved oxygen, preventing quinone-imine formation.

  • Equilibration: Flush a standard silica flash column with 3 CV of DCM containing 1% TEA to saturate the active silanol sites.

  • Loading: Dry-load the SCX-purified material onto Celite (avoid bare silica for dry loading to prevent localized oxidation).

  • Gradient Elution: Run a gradient from 0% to 5% MeOH in DCM (maintaining 1% TEA throughout) over 15 CV.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm.

  • Self-Validating System: Co-spot eluted fractions on a silica TLC plate and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde). An immediate, intense blue/purple color change confirms the presence of the electron-rich indole core, instantly differentiating the target from non-indolic impurities.

Protocol 3: Preparative Reversed-Phase HPLC (High-pH)

Purpose: High-resolution isolation yielding >99% purity. Causality: At low pH (e.g., 0.1% TFA, pH 2), the protonated amine is highly polar, resulting in early elution and poor resolution. By shifting the mobile phase to pH 9.5, the amine is maintained in its neutral (free-base) form. This maximizes hydrophobic interaction with the C18 stationary phase, yielding sharp, symmetrical peaks. Because standard silica dissolves at high pH, Ethylene Bridged Hybrid (BEH) particle technology must be utilized to ensure column stability .

Step-by-Step Methodology:

  • Column Selection: Waters XBridge Prep C18 (BEH technology), 5 µm, 19 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with aqueous ammonia.

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN).

  • Gradient Design:

    • 0-2 min: 10% B (Isocratic hold to focus the injection band).

    • 2-15 min: Linear gradient from 10% B to 60% B.

    • Flow rate: 15 mL/min.

  • Collection: Utilize mass-directed fraction collection.

  • Self-Validating System: Program the fraction collector to trigger exclusively upon detection of the [M+H]+ ion at m/z 205.1. This creates a fail-safe mechanism where only the exact target molecule is collected, completely ignoring co-eluting UV-active impurities or solvent fronts.

Quantitative Data Presentation

The following table synthesizes the expected performance metrics for each described methodology, allowing for rapid comparison and workflow selection.

MethodologyOptimal ScaleTypical RecoveryTypical PurityPrimary Advantage
SCX SPE 10 mg - 5 g85 - 95%70 - 85%Rapid, specific removal of non-basic impurities.
NP-Flash (TEA Modifier) 1 g - 50 g75 - 85%90 - 95%High throughput and cost-effectiveness for gram-scale batches.
Prep RP-HPLC (High pH) 5 mg - 1 g80 - 90%> 99%Ultimate resolution and fail-safe mass-directed purity.

References

  • Technical Support Center: Purification of Crude 3-Aminoindole HCl - Benchchem - 2

  • Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC / NIH -1

  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology - Waters Corporation -

  • A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents - ChemRxiv - 3

Sources

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

Understanding the exact gas-phase dissociation behavior of functionalized indoles is critical for pharmaceutical impurity profiling, pharmacokinetic (PK) metabolite tracking, and structural elucidation of novel serotonergic analogs. 1-(3-Methoxypropyl)-1H-indol-4-amine (C₁₂H₁₆N₂O) is a highly versatile building block featuring three distinct fragmentation loci: a primary amine, an aliphatic ether tail, and a rigid aromatic indole core.

This application note details the collision-induced dissociation (CID) pathways of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By dissecting the causality behind its ionization dynamics, this guide provides a robust, self-validating framework for identifying this molecule and its derivatives in complex biological or synthetic matrices.

Ionization Dynamics and CID Fragmentation Mechanisms

When subjected to positive ion mode ESI, the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 205.1335 . The protonation site dictates the subsequent fragmentation cascades. Because the primary amine (pKa ~ 5.5) and the indole nitrogen compete for the charge, multiple parallel dissociation pathways are observed during CID.

Pathway A: Amine Cleavage (Loss of Ammonia)

Protonation at the C4-amine group weakens the C-N bond, leading to the (17.0265 Da)[1]. This is a diagnostic cleavage for aminoindoles, yielding a stable carbocation at m/z 188.1070 .

Pathway B: Ether Cleavage (Loss of Methanol)

Aliphatic ethers are well documented to undergo the (32.0262 Da) under positive ESI conditions[2]. Protonation at the ether oxygen induces an intramolecular rearrangement or inductive cleavage, expelling CH₃OH to form a terminal alkene or cyclic intermediate at m/z 173.1073 .

Pathway C: N-Alkyl Cleavage and Indole Ring Opening

Indole nitrogens alkylated with aliphatic chains often undergo CID at the N-C bond. The loss of the entire 3-methoxypropyl moiety as a neutral alkene (C₄H₈O, 72.0575 Da) leaves the charge retained on the highly conjugated 4-aminoindole core (m/z 133.0760 ). At higher collision energies (>30 eV), a hallmark of indole structural elucidation occurs: the (HCN, 27.0109 Da) following ring contraction[3], yielding a fragment at m/z 106.0651 .

Data Presentation: Quantitative Fragmentation Summary

The table below summarizes the exact monoisotopic masses, molecular formulas, and expected relative abundances for the primary CID fragments.

Fragment IonExact m/zFormulaNeutral Loss (Da)Mass ErrorExpected Abundance
[M+H]⁺ 205.1335C₁₂H₁₇N₂O⁺None< 2.0 ppm100% (Precursor)
[M+H - NH₃]⁺ 188.1070C₁₂H₁₄NO⁺NH₃ (17.0265)< 2.0 ppmMedium (Low CE)
[M+H - CH₃OH]⁺ 173.1073C₁₁H₁₃N₂⁺CH₃OH (32.0262)< 2.0 ppmHigh (Low CE)
[M+H - C₄H₈O]⁺ 133.0760C₈H₉N₂⁺C₄H₈O (72.0575)< 2.0 ppmHigh (Med CE)
[M+H - CH₃OH - NH₃]⁺ 156.0808C₁₁H₁₀N⁺CH₅NO (49.0527)< 2.0 ppmLow (Med CE)
[M+H - C₄H₈O - HCN]⁺ 106.0651C₇H₈N⁺C₅H₉NO (99.0684)< 2.0 ppmMedium (High CE)

Visualizing the Analytical Workflows and Pathways

LCMS_Workflow S1 Sample Prep 0.1 mg/mL in MeOH S2 UHPLC Separation C18, Gradient Elution S1->S2 S3 ESI Source Positive Mode (+3.5 kV) S2->S3 S4 Q-TOF MS/MS CID (15-45 eV) S3->S4 S5 Data Analysis Exact Mass & Pathways S4->S5

Fig 1. Step-by-step LC-ESI-MS/MS workflow for indole fragmentation analysis.

MS_Fragmentation M [M+H]+ m/z 205.1335 1-(3-Methoxypropyl)-1H-indol-4-amine F1 [M+H - NH3]+ m/z 188.1070 M->F1 - NH3 (17.0265 Da) Amine Cleavage F2 [M+H - CH3OH]+ m/z 173.1073 M->F2 - CH3OH (32.0262 Da) Ether Cleavage F3 [M+H - C4H8O]+ m/z 133.0760 Protonated 4-Aminoindole M->F3 - C4H8O (72.0575 Da) N-Alkyl Cleavage F4 [M+H - CH3OH - NH3]+ m/z 156.0808 F1->F4 - CH3OH F2->F4 - NH3 F5 [M+H - C4H8O - HCN]+ m/z 106.0651 F3->F5 - HCN (27.0109 Da) Indole Ring Opening

Fig 2. Proposed CID fragmentation pathways for 1-(3-Methoxypropyl)-1H-indol-4-amine.

Experimental Protocol: LC-ESI-MS/MS Methodology

To ensure a self-validating analytical system, the protocol mandates the injection of a system suitability standard (e.g., Reserpine, m/z 609.2812) prior to the sample batch to verify mass accuracy (< 2 ppm) and MS/MS fragmentation efficiency. A solvent blank must immediately precede the sample to confirm the absence of carryover, ensuring that all observed m/z signals are endogenous to the analyte.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 1-(3-Methoxypropyl)-1H-indol-4-amine reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents peak distortion and solvent-front anomalies during injection.

Step 2: UHPLC Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm). Causality: The C18 stationary phase provides optimal hydrophobic retention for the indole core, while the sub-2-micron particles ensure sharp peak shapes.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. Causality: Formic acid (pH ~2.7) acts as a proton source, ensuring the C4-amine (pKa ~5.5) is fully ionized to [M+H]⁺.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile. Causality: Acetonitrile provides lower backpressure and better resolution for rigid aromatic systems compared to methanol.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B (Equilibration for 2 mins)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Q-TOF MS/MS Parameters (Positive ESI Mode)
  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Source Temperature: 120 °C

  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Targeted MS/MS.

  • Collision Energy (CE) Ramping: Acquire MS/MS spectra at three discrete collision energies (15 eV, 30 eV, and 45 eV) using Argon as the collision gas. Causality: Low CE (15 eV) captures fragile peripheral losses (NH₃, CH₃OH), while high CE (45 eV) forces the structural elucidation of the rigid indole core (HCN loss).

Step 4: Data Processing & Validation
  • Extract the exact mass chromatogram for m/z 205.1335 (± 5 ppm).

  • Evaluate the MS/MS spectra against the predicted fragments in Section 3.

  • Validate that the mass error for all assigned product ions is ≤ 2.0 ppm to confirm elemental compositions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine. This resource is designed for researchers and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The N-alkylation of indoles, particularly those bearing electron-rich substituents like a 4-amino group, presents unique challenges in controlling regioselectivity and minimizing side reactions. This guide consolidates field-proven insights and foundational chemical principles to ensure your synthesis is both efficient and reproducible.

Core Synthesis Workflow: N-Alkylation of 4-Aminoindole

The primary route to 1-(3-Methoxypropyl)-1H-indol-4-amine involves the N-alkylation of 4-aminoindole. This process consists of two critical steps: deprotonation of the indole nitrogen to form a nucleophilic indolate anion, followed by a nucleophilic substitution reaction (SN2) with a 3-methoxypropyl electrophile.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation 4-Aminoindole 4-Aminoindole Indolate Anion Indolate Anion 4-Aminoindole->Indolate Anion  Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF, THF) Final Product 1-(3-Methoxypropyl)- 1H-indol-4-amine Indolate Anion->Final Product  Reaction with Electrophile Alkylating Agent 3-Methoxypropyl Halide/Tosylate Alkylating Agent->Final Product

Caption: General workflow for the synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Low or No Conversion

Q: My reaction shows low conversion of the 4-aminoindole starting material. What are the likely causes and how can I improve the yield?

A: Low conversion is typically rooted in incomplete deprotonation of the indole nitrogen or compromised reagents. The indole N-H has a pKa of approximately 17 (in DMSO) and requires a sufficiently strong base to generate the reactive indolate anion.[1]

Here are the primary areas to troubleshoot:

  • Base Strength and Stoichiometry: An insufficiently strong or substoichiometric amount of base will result in poor conversion.

    • Recommendation: Sodium hydride (NaH) is the most common and effective base for this transformation.[2][3] Use at least 1.1 to 1.5 equivalents to ensure complete deprotonation. If NaH proves ineffective, consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA), though these may require lower reaction temperatures.

  • Reagent and Solvent Purity: Water is the enemy of this reaction. Any protic impurity will quench the strong base and the indolate anion, halting the reaction.[1][2]

    • Recommendation: Use high-purity 4-aminoindole and alkylating agent. Solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) must be anhydrous. It is best practice to use a freshly opened bottle of anhydrous solvent or to dry the solvent using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Always run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[1]

  • Reaction Temperature and Time: The reaction may not have sufficient energy to overcome the activation barrier at low temperatures.

    • Recommendation: While deprotonation with NaH is often initiated at 0 °C to control the initial exotherm from hydrogen gas evolution, the subsequent alkylation step may require heating.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC). If no progress is observed at room temperature after 2-3 hours, gradually increase the temperature to 50-80 °C.

Category 2: Poor Regioselectivity & Side Product Formation

Q: My crude ¹H NMR shows a complex mixture. Besides my desired N1-alkylated product, what are the likely side products and how can I minimize them?

A: The high electron density of the indole ring, further activated by the 4-amino group, makes it susceptible to alkylation at multiple sites. The primary competing side products are the C3-alkylated isomer and potentially products of N4-alkylation or di-alkylation.

  • C3-Alkylation: The C3 position of indole is inherently nucleophilic and can compete with the N1 position for the electrophile.[4][5] This is the most common cause of poor regioselectivity.

    • Mechanism: While N-alkylation is often the thermodynamically favored product, C3-alkylation can be kinetically competitive.

    • Solution: The choice of solvent and counter-ion is critical. Highly polar aprotic solvents like DMF are known to solvate the cation (e.g., Na⁺) effectively, leaving a more "naked" and reactive indolate anion that preferentially attacks via the nitrogen atom.[2] Switching from THF to DMF or using a mixture can significantly improve the N/C alkylation ratio.

  • N4-Alkylation (on the Amino Group): The primary amine at the C4 position is also nucleophilic. While the indole N-H is more acidic and should be deprotonated first by a strong base like NaH, competitive alkylation at the 4-amino group can occur, especially if a weaker base or protic conditions are used.

    • Solution: Ensure strictly anhydrous conditions and the use of a strong, non-nucleophilic base (like NaH) to selectively deprotonate the indole nitrogen. If N4-alkylation persists, a protection-deprotection strategy for the amino group (e.g., as a Boc-carbamate) may be required, though this adds steps to the synthesis.

  • Di-alkylation: In some cases, alkylation at both the N1 and C3 positions can occur.

    • Solution: This is often the result of using a large excess of the alkylating agent or prolonged reaction times at high temperatures. Use a controlled stoichiometry of the 3-methoxypropyl halide (typically 1.05-1.2 equivalents) and monitor the reaction closely to stop it upon consumption of the starting material.

Table 1: Influence of Reaction Parameters on N-Alkylation Selectivity

Parameter Condition Favoring N1-Alkylation Rationale
Solvent Polar Aprotic (DMF, DMSO) Solvates the counter-ion, promoting N-attack.[2]
Base Strong, Non-nucleophilic (NaH, KH) Ensures complete deprotonation of the indole N-H over other sites.[1]
Temperature Often Higher (e.g., > 60 °C) Can favor the thermodynamically more stable N-isomer.[2]

| Alkylating Agent | Stoichiometry (1.05-1.2 eq.) | Minimizes the risk of di-alkylation. |

Category 3: Purification Challenges

Q: I am struggling to separate my product from the unreacted 4-aminoindole and other byproducts. What is the most effective purification strategy?

A: The basicity of the 4-amino group in both the starting material and the product allows for an effective acid-base extraction, while column chromatography remains the gold standard for removing closely related isomers.

  • Acid-Base Extraction:

    • Protocol: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent. Combine the organic layers and perform an extraction with dilute aqueous acid (e.g., 1M HCl). Your basic starting material and product will move into the aqueous layer as hydrochloride salts, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your purified product back into an organic solvent.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increase the polarity. The less polar C3-alkylated byproduct will typically elute before the more polar N1-alkylated product and the highly polar 4-aminoindole starting material. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent tailing of the basic compounds on the silica gel.

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 1-(3-Methoxypropyl)-1H-indol-4-amine

This protocol is a standard starting point and should be optimized based on experimental results.[2][6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-aminoindole (1.0 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add 1-bromo-3-methoxypropane (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using 7:3 Hexanes/Ethyl Acetate with 1% Et₃N). If the reaction is sluggish, heat the mixture to 60 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel as described in the section above.

Troubleshooting Workflow Diagram

start Reaction Complete (TLC/LC-MS Analysis) q1 Low Conversion of Starting Material? start->q1 q2 Significant Side Products Observed? q1->q2 No a1 1. Check Base: Use 1.2-1.5 eq NaH. 2. Check Solvent: Ensure anhydrous DMF/THF. 3. Increase Temperature: Heat to 60-80°C. 4. Run under inert atmosphere. q1->a1 Yes a2 Is main byproduct C3-isomer? q2->a2 Yes success Proceed to Purification q2->success No a1->start Re-run Experiment a3 Switch solvent from THF to DMF. Increase reaction temperature. a2->a3 Yes a4 Are there other byproducts? (N4- or Di-alkylation) a2->a4 No a3->start Re-run Experiment a5 Use precise stoichiometry (1.1 eq) of alkylating agent. Consider protecting the 4-amino group if N4-alkylation persists. a4->a5 Yes a4->success No a5->start Re-run Experiment

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Trost, B. M., & Rao, M. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]

  • Sigman, M. S., & Che, A. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • Punji, B., et al. (2019). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III) pathway. RSC Publishing. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Google Patents. (1961).
  • Catellani, M., & Motti, E. (2005). Regioselective Direct C–H Alkylation of NH Indoles and Pyrroles by a Palladium/Norbornene-Cocatalyzed Process. Angewandte Chemie. [Link]

  • Marsden, S. P., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Fan, R., et al. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines. [Link]

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. [Link]

Sources

Technical Support Center: Troubleshooting 1-(3-Methoxypropyl)-1H-indol-4-amine Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. The purification of 1-(3-Methoxypropyl)-1H-indol-4-amine presents a unique set of challenges. As an electron-rich aromatic amine, the 4-aminoindole core is notoriously susceptible to oxidative degradation, while the N1-alkylation process used to introduce the 3-methoxypropyl chain often generates complex regioisomeric mixtures[1].

This guide is designed for researchers and drug development professionals. It moves beyond standard protocols to explain the physicochemical causality behind common failures, providing self-validating workflows to ensure high-purity isolation.

Part 1: Managing Oxidative Degradation

Q1: My crude 1-(3-Methoxypropyl)-1H-indol-4-amine is a pale yellow oil, but it turns dark brown or black during concentration and storage. What is happening?

Causality & Mechanism: You are observing the rapid overoxidation of the 4-aminoindole core. The lone pair on the primary amine strongly donates electron density into the indole ring, making the molecule highly susceptible to single-electron transfer (SET) oxidation by atmospheric dioxygen[2]. This process generates highly reactive radical cations that rapidly couple to form colored quinone-imines, azo compounds, and eventually, insoluble polymeric films[2].

Self-Validating Solution:

  • Exclude Oxygen: Never concentrate the free base to dryness under atmospheric air. Always backfill your rotary evaporator with Argon or high-purity Nitrogen.

  • Visual Cue: If your solution transitions from pale yellow to pink/purple, oxidation has initiated. Immediately quench the radical cascade by washing the organic layer with a 5% aqueous ascorbic acid (Vitamin C) solution before proceeding with purification.

Q2: I lose over 40% of my yield when running the free base through a standard silica gel column, and the column turns dark. How do I prevent this?

Causality & Mechanism: Standard silica gel is inherently acidic due to surface silanol groups (pKa ~4.5-5.0). These acidic sites protonate the indole and catalyze the oxidative degradation of the aminoindole during the extended surface-area exposure of chromatography[3].

Self-Validating Solution: You must deactivate the silica gel.

  • Protocol: Pre-treat the silica gel by slurrying it in your mobile phase containing 1% to 2% Triethylamine (TEA) [3].

  • Validation: Pack the column and run 2 column volumes of the TEA-spiked eluent before loading your sample. The TEA irreversibly binds to the acidic silanols. When you load your compound, it will elute as a tight, sharply defined band without leaving a dark degradation streak on the column.

G FreeBase Free Base 4-Aminoindole (Electron-Rich) O2 O2 / Acidic Silanols (Oxidation) FreeBase->O2 Unprotected Acid Anhydrous HCl (Protonation) FreeBase->Acid Stabilization Degradation Quinone-imines & Polymeric Species O2->Degradation StableSalt Ammonium Salt (Oxidation Resistant) Acid->StableSalt

Mechanistic divergence between oxidative degradation and salt-induced stabilization.

Part 2: Controlling Regioselectivity & Alkylation Impurities

Q3: My LC-MS shows a mixture of N1-alkylated, C3-alkylated, and over-alkylated byproducts. How do I selectively purify the N1-(3-Methoxypropyl) product?

Causality & Mechanism: The indole nucleus has two primary nucleophilic sites: N1 and C3. Under neutral or weakly basic conditions, the C3 position is kinetically favored for alkylation[1]. Furthermore, if you attempt to alkylate 4-aminoindole directly with 1-bromo-3-methoxypropane, the primary amine at the C4 position will competitively react, leading to dialkylation.

Self-Validating Solution: The purification issue originates from a synthetic flaw. To eliminate these impurities, you must alter the upstream synthesis:

  • Use 4-Nitroindole: Alkylate 4-nitroindole first, then reduce the nitro group to the amine (e.g., via Pd/C and H2)[4]. This completely prevents C4-amine over-alkylation.

  • Force N1-Selectivity: Use a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) at 0 °C to room temperature[4]. This fully deprotonates the indole, forming a hard "indolate" anion that overwhelmingly favors N1-alkylation over C3-alkylation[1].

Part 3: Salt Formation & Long-Term Stability

Q4: Even after successful chromatography, the free base degrades in the freezer over a few weeks. How can I achieve long-term stability?

Causality & Mechanism: The free base is an amorphous oil or low-melting solid that remains vulnerable to autoxidation. By converting the primary amine to an ammonium salt (e.g., Hydrochloride or Mesylate), you "lock up" the lone pair of electrons. This drastically reduces the electron density of the indole ring, rendering it highly resistant to oxidation. Furthermore, salt formation induces crystallinity, allowing for recrystallization—the ultimate purification technique to remove trace organic impurities.

Quantitative Comparison of Purification Strategies
Purification MethodRecovery YieldHPLC PurityShelf Life (at -20°C)Physical State
Standard Silica Gel45 - 55%85 - 90%< 1 WeekDark Oil
TEA-Deactivated Silica85 - 92%95 - 97%2 - 4 WeeksPale Yellow Oil
HCl Salt Recrystallization 75 - 80% > 99.5% > 2 Years White Crystalline Solid

Step-by-Step Methodology: HCl Salt Formation & Recrystallization

This protocol is the industry standard for stabilizing electron-rich aminoindoles.

Materials Required:

  • Crude 1-(3-Methoxypropyl)-1H-indol-4-amine (Free base)

  • Anhydrous Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)

  • 2.0 M HCl in Diethyl Ether

  • Absolute Ethanol (EtOH)

  • Argon/Nitrogen gas line

Procedure:

  • Dissolution: Dissolve the crude free base in anhydrous Et2O (approx. 10 mL per gram of compound) in a round-bottom flask under an Argon atmosphere.

  • Cooling: Chill the solution in an ice bath to 0 °C. Self-validation: The solution should be clear and pale yellow. If it is cloudy, filter it through a 0.22 µm PTFE syringe filter before proceeding.

  • Precipitation: Dropwise, add 1.1 equivalents of 2.0 M HCl in Et2O while stirring vigorously. An immediate off-white precipitate will form.

  • Maturation: Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Filter the solid rapidly using a Büchner funnel under a blanket of Nitrogen (to prevent condensation of atmospheric moisture, as the salt can be hygroscopic). Wash the filter cake with cold anhydrous Et2O.

  • Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of boiling absolute Ethanol until just dissolved. Remove from heat and slowly add Et2O dropwise until the solution becomes slightly turbid.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a 4 °C refrigerator overnight. Collect the ultra-pure, white needle-like crystals via filtration and dry under high vacuum.

G Start Crude 1-(3-Methoxypropyl) -1H-indol-4-amine Check Assess Impurity Profile Start->Check Chromatography TEA-Deactivated Silica Chromatography Check->Chromatography High organic impurities Salt HCl Salt Formation (Ether/HCl) Check->Salt High purity free base Chromatography->Salt Purified free base Recryst Recrystallization (EtOH/EtOAc) Salt->Recryst Pure Ultra-Pure Stable Salt (>99% HPLC) Recryst->Pure

Workflow for the isolation and stabilization of 1-(3-Methoxypropyl)-1H-indol-4-amine.

References
  • Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Potent, Selective, and Orally Bioavailable Fructose-1,6-Bisphosphatase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Overoxidation of Intrinsically Conducting Polymers. MDPI. Available at:[Link]

Sources

Optimizing HPLC retention time and resolution for 1-(3-Methoxypropyl)-1h-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(3-Methoxypropyl)-1H-indol-4-amine . This guide is designed for researchers and drug development professionals who require robust, reproducible, and high-resolution High-Performance Liquid Chromatography (HPLC) methods.

Because this molecule features a highly hydrophobic indole core, a basic primary amine at the C4 position (pKa ~4.5), and a hydrogen-bond accepting methoxypropyl chain at the N1 position, it presents unique chromatographic challenges. This guide synthesizes field-proven troubleshooting strategies to address peak tailing, retention time drift, and co-elution issues.

Core Principles: Analyte-Stationary Phase Dynamics

To successfully chromatograph this compound, we must first understand the causality behind its behavior on a reversed-phase (RP) column. The primary driver of poor peak shape for basic indoles is the secondary ion-exchange interaction between the positively charged C4-amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica stationary phase.

Mechanism Analyte 1-(3-Methoxypropyl)- 1H-indol-4-amine (pKa ~4.5) pH_Mid pH 4.0 - 7.0 Amine is Protonated (+) Analyte->pH_Mid Mid pH Buffer pH_Low pH < 3.0 Amine is Protonated (+) Analyte->pH_Low Low pH Buffer Silanol_Mid Silanols Deprotonated (-) pH_Mid->Silanol_Mid Tailing Strong Ionic Interaction Severe Peak Tailing Silanol_Mid->Tailing Ion-Exchange Silanol_Low Silanols Protonated (Neutral) pH_Low->Silanol_Low Sharp Hydrophobic Retention Only Sharp Symmetrical Peak Silanol_Low->Sharp Ideal RP-HPLC

Mechanistic pathway of pH-dependent silanol interactions causing peak tailing.

Troubleshooting Guides & Experimental Protocols

Q1: Why does 1-(3-Methoxypropyl)-1H-indol-4-amine exhibit severe peak tailing on standard C18 columns, and how can I fix it?

The Science: Peak tailing for this molecule is a chemical phenomenon. At a typical unbuffered mobile phase pH (around 5.0-6.0), the C4 primary amine is protonated (NH₃⁺), while the residual silanols on traditional Type A silica columns are deprotonated (Si-O⁻)[1]. This creates a strong secondary ionic retention mechanism that holds onto the analyte molecules unevenly, stretching the trailing edge of the peak[2].

The Solution: You must neutralize the silanol groups by lowering the mobile phase pH below their pKa (typically ~3.5), or utilize modern column chemistries designed to shield these active sites[3].

Protocol 1: Self-Validating pH Optimization for Peak Symmetry

This protocol includes a neutral marker to validate whether the tailing is chemical (silanol-driven) or physical (column void).

  • System Suitability Preparation: Prepare a mixed standard containing 10 µg/mL of 1-(3-Methoxypropyl)-1H-indol-4-amine and 10 µg/mL of Toluene (a neutral, non-ionizable hydrophobic marker).

  • Baseline Injection: Inject the standard using a mobile phase of 50:50 Acetonitrile:Water (No additives). Record the USP Tailing Factor ( Tf​ ) for both peaks.

    • Validation Check: If both Toluene and the indole tail ( Tf​ > 1.5), your column has a physical void or frit blockage. Replace the column. If only the indole tails, proceed to Step 3.

  • Buffer Implementation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid[1].

  • Equilibration: Flush the C18 column with 20 column volumes of the new buffered mobile phase to ensure complete protonation of the silica surface.

  • Re-injection & Verification: Inject the mixed standard. The indole peak should now exhibit a Tf​ ≤ 1.2, matching the symmetry of the Toluene peak, validating the suppression of ion-exchange interactions.

Table 1: Quantitative Impact of Mobile Phase pH on Indole Peak Shape

Mobile Phase pHSilanol State (Stationary)4-Amino State (Analyte)Tailing Factor ( Tf​ )Chromatographic Result
2.5 Protonated (Neutral)Protonated (+)1.1 Sharp, symmetrical peaks
5.0 Deprotonated (-)Protonated (+)> 2.5 Severe tailing, poor quantitation
10.0 Deprotonated (-)Neutral1.2 Good symmetry, but requires hybrid silica
Note: Operating at pH 10.0 requires specialized high-pH stable hybrid silica columns to prevent stationary phase dissolution[3].
Q2: My retention times for this indole derivative are drifting throughout the day. What is causing this instability?

The Science: Retention time drift for hydrophobic indoles is rarely a pump issue; it is almost always driven by thermodynamics. The hydrophobic interaction between the indole core and the C18 phase is highly exothermic and temperature-dependent. Even a 1 °C fluctuation in ambient laboratory temperature can shift retention times by 1–2%[4]. Furthermore, inadequate equilibration of the slightly polar N1-methoxypropyl group with the aqueous mobile phase can cause gradual baseline creep.

The Solution: Implement strict thermal control and dynamic equilibration protocols.

Protocol 2: Thermal Stabilization Workflow
  • Isolate the Environment: Ensure the column is housed in a forced-air column oven, not a block heater, to ensure uniform temperature distribution across the entire column length.

  • Set Optimal Temperature: Set the column compartment to 35 °C. This elevated temperature lowers mobile phase viscosity, improves mass transfer of the bulky indole ring, and isolates the column from ambient room temperature swings[5].

  • Pre-heat the Mobile Phase: Utilize an active pre-heater (a small capillary loop inside the column oven) before the column inlet to prevent thermal mismatch between the incoming solvent and the stationary phase.

  • Equilibration Validation: Run 3 consecutive blank injections. Retention time variance ( RSD ) of the baseline disturbance must be < 0.1% before injecting the sample.

Q3: I cannot resolve 1-(3-Methoxypropyl)-1H-indol-4-amine from its des-methoxypropyl impurity. How do I alter selectivity?

The Science: If you are trying to separate the target compound from an impurity lacking the N1-methoxypropyl chain, relying solely on hydrophobic retention (Acetonitrile) will result in co-elution. Acetonitrile is an aprotic solvent that separates primarily by dipole and pi-pi interactions[6]. To resolve these two molecules, you must exploit the hydrogen-bond accepting capability of the ether oxygen in the methoxypropyl chain.

The Solution: Substitute Acetonitrile (ACN) with Methanol (MeOH). Methanol is a protic solvent that will actively hydrogen-bond with the methoxy ether, altering the solvation shell of the target analyte and shifting its selectivity relative to the impurity[6].

Table 2: Organic Modifier Selectivity Comparison

ModifierInteraction MechanismElution StrengthEffect on Indole vs. Des-methoxy Impurity
Acetonitrile (ACN) Dipole-dipole, π−π StrongerCo-elution (Insufficient selectivity)
Methanol (MeOH) Hydrogen bondingWeakerBaseline resolution ( Rs​ > 2.0)

System Troubleshooting Workflow

Use the following self-validating logic tree to diagnose and resolve sudden drops in data quality during your analysis.

Troubleshooting Start Issue: Poor Peak Shape or Resolution InjectMarker Inject Neutral Marker (e.g., Toluene) Start->InjectMarker CheckTailing Do both Marker AND Indole tail? InjectMarker->CheckTailing Physical Physical Issue: Column Void or Frit Blockage CheckTailing->Physical YES Chemical Chemical Issue: Secondary Silanol Interactions CheckTailing->Chemical NO (Only Indole tails) FixPhysical Replace Column or Reverse Flush Physical->FixPhysical FixChemical Lower pH to 2.5 OR Use Type B Endcapped Silica Chemical->FixChemical

Logical workflow for diagnosing physical vs. chemical chromatographic failures.

Frequently Asked Questions (FAQs)

Q: Can I use triethylamine (TEA) instead of lowering the pH to fix tailing? A: Yes, but it is a legacy approach. TEA acts as a competing base; because it is present in high concentrations (e.g., 5-20 mM), it saturates the active silanol sites, preventing the 4-amino group of your indole from binding to them,[1]. However, TEA is notoriously difficult to wash out of the system, suppresses ionization in LC-MS applications, and degrades column lifespans by accelerating stationary phase hydrolysis[1]. Lowering the pH or using a modern Type B high-purity silica column is the preferred, modern solution.

Q: What specific column chemistry is best suited for this molecule? A: A polar-embedded C18 column or a high-purity Type B silica column with dense end-capping,[2]. Polar-embedded columns contain an amide or ether linkage near the silica surface, which creates a virtual "shield of water" that repels basic amines from reaching residual silanols, ensuring sharp peaks even at neutral pH.

Q: Why does my resolution decrease when I increase the flow rate to speed up the run? A: According to the Van Deemter equation, increasing the flow rate beyond the optimal linear velocity reduces the time available for the bulky indole molecule to diffuse into and out of the stationary phase pores (mass transfer resistance). This broadens the peak and destroys resolution[5]. If you need faster runs, you must switch to a column packed with smaller particles (e.g., Sub-2 µm or solid-core/core-shell particles) which minimize the diffusion path length.

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available at:[Link]

Sources

Technical Support Center: Stability, Storage, and Troubleshooting for 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid, unexplained degradation of electron-rich indole derivatives during their experimental workflows. [1] is particularly vulnerable due to a "double-threat" structural motif: an electron-rich indole core and a primary amine at the C4 position. When exposed to ambient air, light, or moisture, this compound undergoes rapid auto-oxidation and polymerization.

This technical guide provides the mechanistic rationale behind these degradation pathways and establishes field-proven, self-validating protocols to ensure the scientific integrity of your assays.

Mechanistic Overview of Degradation

The degradation of this compound is primarily driven by radical-mediated auto-oxidation. The primary amine can oxidize into nitroso or azo compounds, while the indole ring is susceptible to electrophilic oxygen attack at the C2 and C3 positions, yielding . Furthermore, UV and visible light act as potent catalysts for these radical processes, accelerating the breakdown of the molecule[2].

G Compound 1-(3-Methoxypropyl)- 1H-indol-4-amine Oxidation Auto-Oxidation (O2 / Light) Compound->Oxidation Moisture Moisture / CO2 Exposure Compound->Moisture AmineOx C4-Amine Oxidation (Nitroso/Azo formation) Oxidation->AmineOx IndoleOx Indole Ring Oxidation (Oxindole/Isatin) Oxidation->IndoleOx Carbamate Carbamate Formation (Reversible) Moisture->Carbamate Degradation Loss of Purity / Color Change (Brown/Black Solids) AmineOx->Degradation IndoleOx->Degradation Carbamate->Degradation

Caption: Degradation pathways of 1-(3-Methoxypropyl)-1H-indol-4-amine via oxidation and moisture.

Section 1: Frequently Asked Questions (FAQs)

Q1: My freshly purchased batch was off-white, but it has turned dark brown after a month. What happened, and is it still usable? A: The color change indicates severe macroscopic oxidation. Indole amines are highly [2]. The primary amine oxidizes to form highly conjugated, deeply colored azo or polymeric compounds. Even a 1-2% degradation can turn the entire batch dark brown. Do not use this material for sensitive biological or analytical assays without purification. The oxidized byproducts can introduce significant background noise or off-target toxicity in your data.

Q2: Why is Argon recommended over Nitrogen for purging the storage vials? A: While both are inert gases, Argon is denser than air (approx. 1.38x), whereas Nitrogen is slightly lighter. When you purge a vial with Argon, it sinks and forms a protective "blanket" directly over the solid compound, effectively displacing oxygen. Nitrogen tends to mix with ambient air more readily upon sealing, [3].

Q3: Can I store 1-(3-Methoxypropyl)-1H-indol-4-amine as a stock solution to prevent degradation? A: It is highly discouraged to store this compound in solution for extended periods. Solvents like DMSO or chloroform can contain dissolved oxygen or trace peroxides that accelerate oxidation. Furthermore, the mobility of molecules in solution increases the collision frequency,[4]. Always store the compound as a neat solid and prepare solutions fresh immediately prior to use.

Section 2: Quantitative Stability Profile

To emphasize the importance of rigorous storage conditions, the following table summarizes the expected purity retention of 1-(3-Methoxypropyl)-1H-indol-4-amine under various environmental stresses.

Storage ConditionAtmosphereLight Exposure1-Month Purity6-Month Purity
25°C (Ambient)AirAmbient Light< 85%< 50%
4°C (Refrigerator)AirDark~ 92%~ 75%
-20°C (Freezer)NitrogenDark> 98%~ 90%
-20°C (Freezer) Argon Dark > 99% > 98.5%

Table 1: Representative stability data demonstrating the synergistic destructive effects of heat, oxygen, and light on indole amine purity.

Section 3: Troubleshooting Guides & Self-Validating Protocols

StorageWorkflow Receipt Material Receipt Inspection Visual & HPLC Inspection Receipt->Inspection Aliquoting Glovebox Aliquoting (Argon Purge) Inspection->Aliquoting Vialing Amber Glass Vials (PTFE Lined) Aliquoting->Vialing Storage Long-Term Storage (-20°C, Desiccated) Vialing->Storage

Caption: Optimized handling and storage workflow to prevent oxidation of sensitive indole amines.

Protocol 1: Rescue and Purification of Oxidized Material

If your material has turned brown, it must be purified before use. This protocol utilizes a degassed recrystallization method to remove polymeric oxidation products.

Causality & Logic: Activated charcoal selectively adsorbs highly conjugated, polymeric impurities (the brown color) while leaving the monomeric amine in solution. Using completely degassed solvents prevents re-oxidation during the heated dissolution phase.

Step-by-Step Methodology:

  • Solvent Preparation: Degas a mixture of Ethyl Acetate (EtOAc) and Heptane by sparging with Argon for 30 minutes, or by performing three freeze-pump-thaw cycles.

  • Dissolution: In a Schlenk flask under Argon, dissolve the degraded 1-(3-Methoxypropyl)-1H-indol-4-amine in a minimal volume of warm (40°C) degassed EtOAc.

  • Decolorization: Add 10% w/w activated charcoal to the solution. Stir under Argon for 15 minutes.

  • Filtration: Filter the hot mixture through a pad of Celite into a clean, Argon-flushed receiving flask to remove the charcoal and adsorbed impurities.

  • Precipitation: Slowly add degassed Heptane dropwise to the filtrate while cooling the flask in an ice bath until the purified amine precipitates as an off-white solid.

  • Recovery: Filter the solid under a stream of Argon, wash with cold degassed Heptane, and dry under high vacuum ( < 0.1 Torr) for 12 hours.

Protocol 2: Self-Validating HPLC Purity Assay

Before utilizing the compound in critical biological assays, validate its integrity to ensure the purification was successful.

Causality & Logic: Indole amines and their oxidized byproducts (like isatins) have distinct UV absorbance profiles and polarities. A gradient reverse-phase HPLC method provides a self-validating snapshot of degradation, ensuring you are not introducing oxidized artifacts into your experiments.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (prepare immediately before injection).

  • Column: Use a standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor at 254 nm and 280 nm.

  • Validation: The intact 1-(3-Methoxypropyl)-1H-indol-4-amine will elute as a sharp, single peak. Oxidation products (oxindoles/azo compounds) will appear as broad, tailing peaks or distinct secondary peaks with altered retention times. If the main peak area is < 95% of the total integrated area, repeat Protocol 1.

References
  • [4] Xue, J., et al. "Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study." Atmospheric Chemistry and Physics, 22, 11543–11555, 2022. Available at: [Link]

  • Gu, J., et al. "Degradation of substituted indoles by an indole-degrading methanogenic consortium." Applied and Environmental Microbiology. Available at: [Link]

  • [3] Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog, 2025. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of 1-(3-Methoxypropyl)-1H-indol-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting cross-coupling reactions with 1-(3-Methoxypropyl)-1H-indol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of complex molecules utilizing this indole derivative.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the reactivity of 1-(3-Methoxypropyl)-1H-indol-4-amine in palladium-catalyzed cross-coupling reactions.

Q1: Why is my Buchwald-Hartwig or Suzuki-Miyaura reaction with 1-(3-Methoxypropyl)-1H-indol-4-amine sluggish or failing?

A1: The low reactivity of this substrate can often be attributed to a combination of electronic and steric factors. The indole ring is electron-rich, which can make the oxidative addition step of the catalytic cycle less favorable.[1][2] Additionally, the amine at the 4-position can act as a coordinating ligand to the palladium center, potentially inhibiting catalysis. The N-alkoxypropyl substituent may also introduce steric hindrance that can affect the approach of the catalyst.[3][4][5][6]

Q2: What are the most critical parameters to control for a successful cross-coupling with this substrate?

A2: The three most critical parameters are the choice of ligand , base , and the rigorous exclusion of oxygen . The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating both the oxidative addition and reductive elimination steps.[7][8][9] The base is essential for the deprotonation of the amine and for the transmetalation step in Suzuki couplings.[10][11] Oxygen can irreversibly oxidize the active Pd(0) catalyst to Pd(II) and also degrade phosphine ligands, leading to catalyst deactivation.[11]

Q3: Can the amine group of the indole coordinate to the palladium and inhibit the reaction?

A3: Yes, this is a significant possibility. The lone pair of electrons on the nitrogen of the 4-amino group can coordinate to the palladium center, leading to catalyst inhibition. This is particularly problematic with less sterically hindered ligands. Utilizing bulky ligands can often mitigate this issue by preventing the amine from accessing the metal center.

Q4: My reaction mixture turns black. What does this indicate?

A4: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[1][11] This occurs when the soluble Pd(0) catalyst aggregates into insoluble, catalytically inactive palladium metal. This is often a result of an inappropriate ligand-to-palladium ratio, high reaction temperatures, or the presence of oxygen.[11]

In-Depth Troubleshooting Guides

This section provides a systematic approach to troubleshooting and optimizing cross-coupling reactions involving 1-(3-Methoxypropyl)-1H-indol-4-amine.

Symptom: Low or No Conversion of Starting Material

If you are observing a low yield or a significant amount of unreacted starting material, consider the following troubleshooting workflow.

.dot

Troubleshooting_Workflow Troubleshooting Workflow for Low Conversion start Low or No Conversion reagent_quality Verify Reagent Quality & Purity (Aryl halide, Boronic Acid/Ester, Amine, Base, Solvent) start->reagent_quality degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw cycles) reagent_quality->degassing catalyst_system Optimize Catalyst System degassing->catalyst_system ligand_screening Screen Ligands (Bulky, electron-rich phosphines or NHCs) catalyst_system->ligand_screening Ligand Issue pd_source Vary Palladium Pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2, Pre-formed catalysts) catalyst_system->pd_source Pd Source Issue reaction_params Adjust Reaction Parameters ligand_screening->reaction_params pd_source->reaction_params base_screening Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3, NaOtBu) reaction_params->base_screening Base Issue solvent_screening Screen Solvents (e.g., Toluene, Dioxane, THF, DME) reaction_params->solvent_screening Solvent Issue temperature Optimize Temperature (Incremental increase, monitor for degradation) reaction_params->temperature Temp. Issue success Successful Reaction base_screening->success solvent_screening->success temperature->success

Caption: A logical approach to troubleshooting low-yield coupling reactions.

2.1.1. Causality: The Role of Reagent Quality
  • Aryl Halide/Boronic Acid Purity: Impurities in your coupling partners can act as catalyst poisons. Boronic acids, in particular, are susceptible to degradation over time, leading to the formation of boroxines which can be less reactive.[10]

  • Base Integrity: Many bases used in cross-coupling (e.g., NaOtBu, K3PO4) are hygroscopic. The presence of excess water can lead to side reactions like protodeboronation in Suzuki couplings.[11]

  • Solvent Anhydrousness and Purity: Solvents must be thoroughly deoxygenated and, for many protocols, anhydrous. Oxygen is a known culprit for catalyst deactivation.[11]

2.1.2. Protocol: Ligand Screening

The choice of ligand is paramount for modulating the reactivity of the palladium catalyst. For electron-rich and potentially coordinating substrates like 1-(3-Methoxypropyl)-1H-indol-4-amine, bulky and electron-donating ligands are often required.

Recommended Ligands for Screening:

Ligand ClassSpecific ExamplesRationale
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosThese provide a good balance of steric bulk and electron-donating character, which promotes oxidative addition and reductive elimination.[1]
Dialkylbiarylphosphines tBuXPhos, tBuBrettPhosIncreased steric bulk can further prevent catalyst inhibition by the substrate's amine group.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, SIPrNHCs are strong σ-donors and can form very stable palladium complexes, which are often highly active and resistant to decomposition.[8][12]
Ferrocenylphosphines dppfA reliable ligand for a broad range of cross-coupling reactions.[7]

Experimental Protocol for Ligand Screening:

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., in a glovebox), add your aryl halide (1.0 eq), 1-(3-Methoxypropyl)-1H-indol-4-amine (1.2 eq), and base (e.g., K3PO4, 2.0 eq).

  • Catalyst Preparation: In separate vials, prepare stock solutions of your palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol % Pd) and a variety of ligands (4 mol %).

  • Reaction Initiation: Add the appropriate solvent (e.g., toluene) to each reaction vial, followed by the palladium and ligand solutions.

  • Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the conversion to the desired product.

Symptom: Formation of Side Products

The presence of significant side products, such as homocoupling of the boronic acid or dehalogenation of the aryl halide, points to specific issues within the catalytic cycle.

2.2.1. Homocoupling of Boronic Acid
  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[11] It can also occur if the transmetalation step is slow relative to other processes.

  • Solution:

    • Rigorous Degassing: Employ multiple freeze-pump-thaw cycles to ensure the complete removal of oxygen from your solvent and reaction mixture.

    • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd2(dba)3 can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) source.[11]

    • Stable Boron Reagents: Consider using more stable boronate esters (e.g., pinacol or MIDA esters) instead of boronic acids, as they are less prone to homocoupling.[11]

2.2.2. Dehalogenation of the Aryl Halide
  • Cause: Dehalogenation is the replacement of the halide on your aryl halide with a hydrogen atom. This can be caused by certain bases or solvents acting as hydride sources, or by β-hydride elimination if an appropriate substrate is present.

  • Solution:

    • Base Selection: If dehalogenation is a significant issue, switch to a non-nucleophilic inorganic base like K3PO4 or Cs2CO3.

    • Solvent Choice: Use aprotic solvents such as toluene, dioxane, or THF.

    • Ligand Modification: In some cases, the choice of ligand can influence the rate of dehalogenation relative to the desired cross-coupling.

Advanced Optimization Strategies

If basic troubleshooting does not resolve the reactivity issues, the following advanced strategies can be employed.

Pre-catalyst Selection

While Pd2(dba)3 and Pd(OAc)2 are common pre-catalysts, commercially available, well-defined pre-catalysts that incorporate the ligand can offer improved performance. These pre-catalysts often lead to more consistent formation of the active catalytic species.

Examples of Advanced Pre-catalysts:

  • (XPhos)Pd G3

  • (tBuXPhos)Pd G3

  • [Pd(IPr)(cin)Cl]

Role of Additives

In some challenging cross-coupling reactions, the use of additives can be beneficial.

  • Water: For Suzuki couplings using K3PO4, a small amount of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[1] However, excess water can promote protodeboronation.[11]

  • Phase-Transfer Catalysts: In biphasic systems or with poorly soluble bases, a phase-transfer catalyst like a quaternary ammonium salt can improve reaction rates.

.dot

Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Deactivation Catalyst Deactivation (e.g., Pd Black Formation) Pd0->Deactivation PdII_complex Ar-Pd(II)(X)L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)(R)L2 Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Organometallic R-M Organometallic->Transmetalation

Caption: Key steps in a palladium-catalyzed cross-coupling cycle and potential failure points.

References

  • Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. (2021). ACS Catalysis. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). [Link]

  • Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (n.d.). [Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. (2021). ACS Catalysis. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]

  • Method for preparing 1-(3-methoxypropyl)-4-piperidinamine. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (2004). The Journal of Organic Chemistry. [Link]

  • Current strategy to generate an amidine group on my functionalized indole boronic acid... (2021). Reddit. [Link]

  • Method for synthesizing n-(3-methoxylpropyl)-4-aminopiperidine. (n.d.).
  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. (2017). Patsnap. [Link]

  • Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. (n.d.). Chemical Science. [Link]

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025). Journal of the American Chemical Society. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). Molecules. [Link]

  • Hetero-dehydrocoupling of silanes and amines by heavier alkaline earth catalysis. (n.d.). [Link]

  • Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023). Chemistry. [Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. (n.d.). ChemRxiv. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (n.d.). The Journal of Physical Chemistry A. [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Technical Support Center: Minimizing False Positives in 1-(3-Methoxypropyl)-1H-indol-4-amine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, assay developers, and drug discovery professionals navigate the specific physicochemical liabilities of 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS: 1339472-15-9) in fluorescence-based high-throughput screening (HTS).

This compound contains three structural motifs that frequently trigger false positives: an electron-rich, conjugated indole core (prone to autofluorescence); a primary amine at the 4-position (susceptible to redox cycling and quenching); and an N-linked lipophilic methoxypropyl chain (a driver of colloidal aggregation). To ensure scientific integrity, this guide focuses on establishing self-validating assay systems —protocols that inherently flag artifacts through built-in causality checks.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I observing an artificially high baseline fluorescence before the enzymatic reaction even begins?

The Causality: You are likely observing compound autofluorescence. The conjugated planar π -system of the indole core is intrinsically fluorescent. Indoles typically absorb UV light (excitation λ ~280–300 nm) and emit in the blue spectrum (emission λ ~340–400 nm). If your assay utilizes reporters like NADH, coumarins, or AMC-tagged substrates, the emission spectrum of 1-(3-Methoxypropyl)-1H-indol-4-amine will directly overlap with your reporter, creating an additive false-positive signal[1]. Furthermore, the electron-donating amine at the 4-position can cause a slight bathochromic (red) shift, pushing the interference further into the visible spectrum. The Solution: Implement a "pre-read" step. By measuring the fluorescence of the compound in the assay buffer before adding the target enzyme or fluorophore, you establish a self-validating baseline that can be computationally subtracted from the final read[2]. Alternatively, redesign the assay using red-shifted fluorophores (e.g., Rhodamine or Cyanine dyes) that excite/emit outside the indole's spectral window[1].

Q2: My assay shows a dose-dependent decrease in fluorescence, suggesting strong target inhibition. However, orthogonal assays (like SPR) show no binding. What is happening?

The Causality: You are encountering either the Inner Filter Effect (IFE) or Colloidal Aggregation .

  • IFE: The compound acts as a light sponge. If it possesses a high molar extinction coefficient ( ϵ ) at the assay's excitation or emission wavelengths, it absorbs the light before it can reach the fluorophore or the detector. According to Beer's Law ( A=ϵCl ), this optical quenching mimics enzymatic inhibition[3].

  • Aggregation: The lipophilic methoxypropyl chain disrupts the hydration shell around the molecule in aqueous buffers. To minimize thermodynamic instability, the compound self-associates into micelle-like colloidal aggregates at micromolar concentrations. These aggregates non-specifically sequester the assay reporter or the target protein, quenching the signal and acting as Pan-Assay Interference Compounds (PAINS)[4].

Q3: How can I definitively distinguish between true target inhibition and colloidal aggregation caused by this compound?

The Causality: Colloidal aggregates are held together by hydrophobic interactions, which are sensitive to surfactants. By running a counter-screen in the presence of a non-ionic detergent, you disrupt these aggregates[4]. The Solution: Implement a detergent-reversal test. If the addition of 0.01% Triton X-100 or CHAPS causes the "inhibitory" signal to vanish, the initial hit was a false positive driven by aggregation. A true stoichiometric inhibitor will maintain its potency regardless of the presence of mild detergents[4].

Assay Validation Workflow

The following logic tree dictates the self-validating workflow required when screening indole derivatives.

AssayWorkflow A Compound Addition 1-(3-Methoxypropyl)-1H-indol-4-amine B Pre-Read (Abs/Fluorescence) Self-Validation Step A->B C High Signal? (Autofluorescence/IFE) B->C D Flag as Artifact Apply Correction Factor C->D Yes E Add Target Enzyme & Substrate C->E No F Measure Kinetics (Signal Change) E->F G Detergent Counter-Screen (0.01% Triton X-100) F->G Hit Detected H Signal Restored: Colloidal Aggregator G->H Reversal I Signal Maintained: True Modulator G->I No Reversal

Workflow for self-validating fluorescence assays to isolate true hits from artifacts.

Quantitative Diagnostics Data

To standardize your troubleshooting, compare your assay metrics against the thresholds in the table below.

Interference MechanismChemical Driver in 1-(3-Methoxypropyl)-1H-indol-4-amineDiagnostic MetricThreshold for False PositiveMitigation Strategy
Autofluorescence Conjugated indole π -systemPre-read Fluorescence Intensity (FI)FI > 15% of positive control signalSubtract background FI; shift to red/far-red fluorophores.
Inner Filter Effect (IFE) High molar extinction coefficient ( ϵ ) at assay λ Absorbance at Ex/Em λ Absorbance > 0.1 OD at assay concentrationsReduce pathlength (use low-volume plates); apply mathematical IFE correction.
Colloidal Aggregation Lipophilic methoxypropyl chainIC 50​ Shift Ratio (with/without detergent)IC 50​ shifts > 5-fold in 0.01% Triton X-100Add 0.01% Triton X-100 or CHAPS to standard assay buffer.
Redox Quenching Electron-donating 4-amine groupThiol-reactivity (MSTI assay)>20% depletion of reactive probeUtilize time-resolved fluorescence (TRF) to bypass static quenching.

Experimental Protocols: Self-Validating Systems

Protocol 1: Self-Validating IFE and Autofluorescence Counter-Screen

This protocol establishes an internal control system to quantify optical interference before committing to enzymatic screening[2].

Step-by-Step Methodology:

  • Plate Preparation: Dispense 40 μ L of standard assay buffer (e.g., 50 mM HEPES, pH 7.4) into a 384-well black, clear-bottom microplate.

  • Compound Addition: Pin-transfer or pipette 1-(3-Methoxypropyl)-1H-indol-4-amine to achieve a final concentration gradient (e.g., 0.1 μ M to 50 μ M). Include a DMSO vehicle control.

  • Absorbance Pre-Read (IFE Check): Read the plate on a spectrophotometer at the exact excitation and emission wavelengths of your intended fluorophore. Causality Rule: Any well exhibiting >0.1 OD at these wavelengths will cause artificial signal quenching (IFE)[3].

  • Fluorescence Pre-Read (Autofluorescence Check): Read the plate on a fluorometer at your intended Ex/Em settings. Causality Rule: Signal significantly above the DMSO vehicle indicates intrinsic indole autofluorescence[2].

  • Validation: Only proceed to add the enzyme/substrate to wells that pass both pre-reads, or apply a mathematical correction factor ( Fcorrected​=Fobserved​×10(Aex​+Aem​)/2 ) to account for the IFE.

Protocol 2: Detergent-Based Aggregation Reversal Assay

This protocol differentiates true stoichiometric binding from non-specific colloidal aggregation[4].

Step-by-Step Methodology:

  • Buffer Segregation: Prepare two identical batches of your assay buffer. To Batch A, add nothing (Standard Buffer). To Batch B, add Triton X-100 to a final concentration of 0.01% v/v (Detergent Buffer).

  • Parallel Plating: Set up two identical 384-well assay plates. Plate A uses the Standard Buffer; Plate B uses the Detergent Buffer.

  • Assay Execution: Add 1-(3-Methoxypropyl)-1H-indol-4-amine (dose-response), followed by the target enzyme and fluorescent reporter to both plates. Incubate according to your standard protocol.

  • Data Acquisition & Analysis: Measure the fluorescence and calculate the IC 50​ for both plates.

  • Causality Interpretation:

    • If IC 50​ (Plate A) IC 50​ (Plate B): The compound is a true, well-behaved inhibitor.

    • If IC 50​ (Plate A) shows strong inhibition, but Plate B shows no inhibition (or a >5-fold rightward shift): The compound is forming colloidal aggregates[4]. The detergent in Plate B disrupted the micelles, revealing the false positive.

Sources

Technical Support Center: Resolving LC-MS Peak Tailing for 1-(3-Methoxypropyl)-1H-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex chromatographic issues. This module focuses specifically on 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS 1339472-15-9), a basic indole derivative notorious for peak tailing in reverse-phase liquid chromatography-mass spectrometry (LC-MS).

Instead of relying on trial-and-error, this guide establishes a self-validating diagnostic system grounded in physical chemistry to permanently resolve peak shape degradation.

Mechanistic Grounding: The Causality of Peak Tailing

To fix peak tailing, we must first understand the thermodynamic forces at play. 1-(3-Methoxypropyl)-1H-indol-4-amine contains a highly basic primary amine at the 4-position of the indole ring. Under standard acidic LC-MS conditions (pH 2.0–4.0), this primary amine is fully protonated ( −NH3+​ ).

While the primary retention mechanism in reverse-phase LC is hydrophobic partitioning, a secondary mechanism often hijacks the separation: Cation-Exchange Interaction . Silica-based stationary phases contain residual silanol groups ( −Si-OH ). Even on heavily end-capped columns, some silanols remain exposed. As the mobile phase pH approaches 3.0, these silanols begin to deprotonate ( −Si-O− ). The electrostatic attraction between the protonated amine and the deprotonated silanol creates a strong secondary interaction[1]. Because the kinetics of ion-exchange are slower than hydrophobic partitioning, the analyte molecules desorb asynchronously, dragging out the elution profile and creating a "tail"[2].

TailingCauses Root Peak Tailing 1-(3-Methoxypropyl)-1H-indol-4-amine Chem Chemical Interactions Root->Chem Phys Physical/System Issues Root->Phys Silanol Residual Silanol Ion-Exchange Chem->Silanol Overload Mass Overload Chem->Overload DeadVol Dead Volume / Fittings Phys->DeadVol Solvent Injection Solvent Mismatch Phys->Solvent

Logical classification of peak tailing causes for basic amines in LC-MS.

Diagnostic Workflow: The Self-Validating System

Before altering your mobile phase chemistry, you must prove that the tailing is chemical and not a physical hardware failure (e.g., a blocked frit or dead volume). We do this using the Neutral Marker Test [2][3].

Workflow Start Inject Neutral Marker (e.g., Uracil or Toluene) Decision1 Does the Neutral Marker Tail? Start->Decision1 YesPath Fix System/Physical (Fittings, Frit, Column Void) Decision1->YesPath Yes NoPath Chemical Issue (Amine-Silanol Interaction) Decision1->NoPath No Step1 Adjust Mobile Phase pH (Low pH < 3 or High pH > 10) NoPath->Step1 Step2 Increase Buffer Conc. (e.g., 10mM Ammonium Formate) Step1->Step2 Step3 Switch to End-Capped or CSH Column Step2->Step3

Diagnostic workflow to isolate and resolve physical vs. chemical peak tailing.

Protocol: The Neutral Marker Test
  • Prepare the Marker: Dissolve a neutral, non-ionizable compound (e.g., Uracil for early elution, Toluene for late elution) in your initial mobile phase.

  • Inject: Run your standard LC-MS gradient.

  • Evaluate:

    • If the neutral marker tails (Asymmetry factor > 1.5), the issue is physical. Inspect your PEEK fittings for dead volume and replace the column inlet frit[3][4].

    • If the neutral marker is symmetrical (Asymmetry factor 1.0–1.2) but your indole-amine tails, the issue is chemical. Proceed to the chemical optimization protocols below.

Actionable Solutions & Experimental Protocols

If the issue is chemical, you must manipulate the mobile phase to either mask the silanols or neutralize the amine.

Protocol A: Low-pH Ionic Strength Optimization (Recommended for MS)

Formic acid alone (0.1%) is often insufficient for basic amines because it lacks the ionic strength to effectively mask active silanols[1].

  • Prepare Mobile Phase A: Add 0.1% Formic Acid and 10 mM Ammonium Formate to LC-MS grade water. The ammonium ions ( NH4+​ ) will competitively bind to the deprotonated silanols, blocking the indole-amine from interacting.

  • Prepare Mobile Phase B: Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

  • Equilibrate: Flush the column with 10 column volumes before injection.

Protocol B: High-pH Neutralization (Alternative)

By raising the pH above the pKa of the primary amine (pKa ~9.5-10.5 for typical aliphatic/alkyl amines), the molecule becomes uncharged, completely eliminating cation-exchange interactions[3].

  • Verify Hardware: Ensure your column is rated for high pH (e.g., Ethylene Bridged Hybrid - BEH silica).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Execute: Run the gradient. The indole-amine will elute purely based on hydrophobicity, yielding a perfectly symmetrical peak.

Quantitative Data Presentation

The following table summarizes the expected impact of various mobile phase strategies on the tailing factor (As) and MS signal intensity for basic amines like 1-(3-Methoxypropyl)-1H-indol-4-amine.

Mobile Phase StrategyAdditives (Aqueous / Organic)Expected Tailing Factor ( As​ )Relative MS IntensityMechanism of Action
Standard Acidic 0.1% Formic Acid / 0.1% FA1.8 – 2.5 (Poor)100%Unmasked silanols cause strong cation-exchange.
Buffered Acidic 0.1% FA + 10mM Amm. Formate / 0.1% FA1.0 – 1.2 (Excellent)95% NH4+​ competitively masks active silanol sites.
Ion-Pairing 0.1% TFA / 0.1% TFA1.0 (Perfect)< 20% (Suppressed)Strong ion-pairing; severe ESI droplet suppression.
High pH 10mM Amm. Bicarbonate (pH 10.5) / None1.0 – 1.1 (Excellent)110%Amine is neutralized; zero electrostatic interaction.

Frequently Asked Questions (FAQs)

Q1: I increased my injection volume to get a better MS signal, but now the peak is tailing heavily. Why? A: This is a classic symptom of mass overload . Basic amines have a very low saturation capacity on standard silica columns because there are a limited number of active silanol interaction sites. When these sites are saturated, the excess analyte elutes faster, distorting the peak shape[2][5]. Solution: Dilute your sample or switch to a column with a higher surface area or Charged Surface Hybrid (CSH) chemistry.

Q2: My sample is dissolved in 100% methanol, but my gradient starts at 5% organic. Could this cause tailing? A: Yes. This is known as injection solvent mismatch . Injecting a sample in a solvent significantly stronger than the initial mobile phase causes the analyte to travel too quickly through the column head before focusing, leading to peak fronting, splitting, or tailing[3][5]. Solution: Always dissolve or dilute your sample in the initial mobile phase conditions.

Q3: Can I use Trifluoroacetic Acid (TFA) to fix the tailing? A: While TFA is an exceptional ion-pairing agent that perfectly masks silanols and yields sharp peaks, it is generally discouraged in LC-MS. TFA causes severe ion suppression in the electrospray ionization (ESI) source due to its high surface tension and strong gas-phase pairing with the analyte[1]. If you must use it, keep the concentration below 0.01%, or use a post-column infusion of propionic acid (the "TFA fix").

Q4: I've optimized the buffer, but I still see a small "shoulder" on the back of my peak. What's next? A: If chemistry is optimized and hardware is sound, you may be dealing with a co-eluting isobaric impurity or an isomer. Check the MS/MS spectra across the peak width. If the fragment ratios change from the front of the peak to the tail, you are looking at two different compounds, not a tailing issue.

Sources

Optimizing crystallization conditions for 1-(3-Methoxypropyl)-1h-indol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(3-Methoxypropyl)-1H-indol-4-amine .

Crystallizing flexible indole-amine derivatives presents a unique set of thermodynamic and kinetic challenges. The presence of the flexible 3-methoxypropyl ether chain significantly increases the entropic barrier to crystal lattice integration, frequently leading to liquid-liquid phase separation (LLPS). Furthermore, the electron-rich nature of the primary amine conjugated to the indole core makes the molecule highly susceptible to auto-oxidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you engineer a robust crystallization process.

Diagnostic Workflow for Crystallization Optimization

Before adjusting your parameters, use the following diagnostic logic to identify the root cause of your crystallization failure.

G Start Crude 1-(3-Methoxypropyl)- 1H-indol-4-amine Solvent Solvent/Antisolvent Screening Start->Solvent LLPS Oiling Out (LLPS) Detected? Solvent->LLPS Adjust Adjust Cooling Rate & Shift Phase Diagram LLPS->Adjust Yes Seed Implement Seeding (Metastable Zone) LLPS->Seed No Adjust->Seed Oxidation Oxidation/Color Degradation? Seed->Oxidation Degas Inert Atmosphere & Antioxidant Addition Oxidation->Degas Yes Isolate High-Purity Crystalline Product Oxidation->Isolate No Degas->Isolate

Diagnostic workflow for resolving LLPS and oxidation during indole crystallization.

Troubleshooting Guide: Liquid-Liquid Phase Separation (Oiling Out)

Q: When I cool the solution or add my antisolvent, the product forms a cloudy, biphasic emulsion instead of precipitating as solid crystals. Why is this happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the system's supersaturation forces the initially dissolved compound to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a rigid crystalline suspension[1].

The Causality: The flexible 3-methoxypropyl chain on your indole core kinetically hinders the rapid conformational alignment required for lattice integration. When you cool the system or add antisolvent too quickly, the chemical potential of the solution crosses the spinodal decomposition curve before primary nucleation can occur[2][3]. The resulting oil droplets act as a highly efficient solvent for structurally similar impurities, ultimately crashing out as a low-purity amorphous solid[1].

Resolution Strategy:

  • Shift the Phase Diagram: Avoid highly non-polar antisolvents (like pure hexane) if your solvent is highly polar. Transition to an intermediate system (e.g., Ethyl Acetate/Heptane) to narrow the miscibility gap.

  • Control Supersaturation Generation: Implement a non-linear (cubic) antisolvent addition rate. At the beginning of the process, the solubility curve is steep; adding antisolvent too fast spikes supersaturation into the LLPS zone[4].

  • Seed in the Metastable Zone: Introduce seed crystals before the binodal curve is reached. Seeding bypasses the high activation energy of primary nucleation, allowing the solute to integrate directly into the solid phase rather than phase-separating into an oil[2][5].

Troubleshooting Guide: Oxidative Degradation

Q: My isolated crystals look highly pure by HPLC, but the bulk powder turns pink or light brown during filtration and drying. How do I prevent this discoloration?

A: The 1H-indol-4-amine core is an exceptionally electron-rich system. The primary amine acts as a strong electron-donating group, making the indole ring highly susceptible to auto-oxidation. Even trace amounts of dissolved oxygen or transition metal impurities can catalyze oxidative aromatization or the formation of colored dimeric/oligomeric N-oxides[6][7].

Resolution Strategy:

  • Solvent Deoxygenation: Sparge all crystallization solvents and wash solvents with Nitrogen or Argon for a minimum of 30 minutes prior to use.

  • Inert Filtration: The highest risk of oxidation occurs during isolation when the wet cake is exposed to ambient air. Use a nitrogen-pressurized filter dryer (Agitated Nutsche Filter Dryer - ANFD) rather than vacuum filtration, which pulls atmospheric oxygen through the cake.

  • Antioxidant Doping: If downstream chemistry permits, add a catalytic amount of an antioxidant (e.g., 0.1 wt% BHT or ascorbic acid) to the mother liquor during dissolution.

Quantitative Solvent System Comparison

Selecting the right solvent system is the most critical variable in preventing LLPS and maximizing yield[8]. Below is a synthesized data matrix for optimizing the antisolvent crystallization of flexible indole-amine derivatives.

Solvent / Antisolvent SystemLLPS PropensityMetastable Zone Width (MSZW)Typical Yield (%)Purity (HPLC Area %)Mechanistic Observations
Toluene / Heptane High15°C78%96.5%Rapid spinodal decomposition; oiling out observed at >20% supersaturation.
Methanol / Water Moderate22°C85%94.2%Wide MSZW. Rapid water addition traps impurities in the solute-rich phase.
Ethyl Acetate / Heptane Low 8°C 92% 99.1% Optimal kinetics; narrow MSZW prevents the system from crossing the LLPS boundary.
Isopropanol / Water High18°C81%95.8%High risk of oxidative discoloration (pink hue) if water is not thoroughly degassed.

Step-by-Step Methodology: Optimized Seeded Antisolvent Crystallization

This protocol utilizes an Ethyl Acetate/Heptane system and relies on a self-validating feedback loop to ensure the process remains within the safe design space.

Step 1: Dissolution and Degassing

  • Action: Suspend 100g of crude 1-(3-Methoxypropyl)-1H-indol-4-amine in 400 mL of Ethyl Acetate. Heat to 50°C under moderate agitation (250 RPM). Sparge the solution with N2 for 30 minutes.

  • Self-Validation Check: The solution must be visually clear and free of particulates. If undissolved material remains, filter the solution hot through a 0.45 µm PTFE membrane. A true single-phase starting point is mandatory to accurately gauge supersaturation.

Step 2: Initial Antisolvent Addition

  • Action: Slowly dose 100 mL of degassed Heptane over 30 minutes while maintaining the temperature at 50°C.

  • Self-Validation Check: Utilize Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM). The chord length counts must remain at baseline. If counts spike, you have crossed the nucleation or LLPS boundary prematurely.

Step 3: Seeding the Metastable Zone

  • Action: Add 1.5 wt% (1.5g) of highly pure, milled 1-(3-Methoxypropyl)-1H-indol-4-amine seed crystals. Hold the temperature and agitation steady for 60 minutes.

  • Self-Validation Check: Visually confirm the presence of a persistent, thin suspension. The FBRM probe should show a stable chord length distribution corresponding exactly to your seed size, confirming that the seeds have not dissolved (undersaturated) or oiled out.

Step 4: Controlled Antisolvent Addition

  • Action: Add the remaining 500 mL of Heptane using a non-linear (cubic) addition profile over 4 hours.

  • Causality: A cubic addition rate matches the exponentially increasing surface area of the growing crystal bed. This maintains a constant, low level of supersaturation, driving crystal growth while strictly avoiding the high-supersaturation zones where LLPS occurs[4][5].

Step 5: Cooling and Isolation

  • Action: Cool the suspension from 50°C to 5°C at a linear rate of 0.1°C/min. Filter the slurry under positive Nitrogen pressure. Wash the cake with 2 bed-volumes of pre-chilled (5°C), degassed Heptane. Dry in a vacuum oven at 40°C.

Frequently Asked Questions (FAQs)

Q: Can I use Process Analytical Technology (PAT) to differentiate between oiling out and actual crystallization? A: Yes. While FBRM measures chord lengths and will detect both droplets and crystals, it cannot easily distinguish between the two. We highly recommend using a Particle Video Microscope (PVM). PVM provides real-time, in-situ imaging allowing you to visually distinguish between oil droplets (which appear as perfectly spherical, transparent bubbles) and solid crystals (which appear as faceted, opaque structures)[2].

Q: Does the flexible 3-methoxypropyl group induce polymorphism? A: Yes. Flexible alkyl ether chains often lead to conformational polymorphism depending on how the chain folds within the lattice. It is critical to analyze your final isolated product using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure the polymorphic form matches the desired form of your seed crystals[4][5].

Q: If my batch oils out, can I recover it? A: Yes, but it requires thermal cycling. If LLPS is detected, immediately halt antisolvent addition. Heat the system back to 55-60°C until the emulsion completely redissolves into a single clear phase. Re-evaluate your MSZW, lower your antisolvent addition rate, and re-seed the batch.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design - ACS Publications.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Organic Process Research & Development - ACS Publications.[Link]

  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ResearchGate.[Link]

  • One-Pot MCR-Oxidation Approach toward Indole-Fused Heteroacenes. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. Organic Letters - ACS Publications.[Link]

Sources

Validation & Comparative

Cross-Reactivity and Selectivity Profiling of 1-(3-Methoxypropyl)-1H-indol-4-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In neuropharmacology and targeted drug discovery, the indole core is a privileged scaffold. However, early-stage development programs frequently encounter high attrition rates due to promiscuous binding—specifically, off-target cross-reactivity with the human kinome and unintended G protein-coupled receptors (GPCRs).

1-(3-Methoxypropyl)-1H-indol-4-amine (CAS 1339472-15-9) represents a rationally designed solution to this challenge. While unsubstituted 4-aminoindoles are highly bioactive—demonstrating significant efficacy in curtailing α-synuclein and Tau 2N4R oligomer formation 1—their free N1-H acts as a ubiquitous hydrogen bond donor, leading to broad kinase cross-reactivity.

By functionalizing the N1 position with a 3-methoxypropyl chain, we achieve two critical mechanistic outcomes:

  • Elimination of the N1 Hydrogen Bond Donor: This prevents the indole core from anchoring into the highly conserved ATP-binding hinge region of kinases.

  • Exploitation of Accessory Pockets: The flexible, oxygen-containing methoxypropyl chain acts as an anchor for specific GPCR orthosteric sites (such as 5-HT receptors) 2, significantly improving the selectivity index.

Mechanism A 1-(3-Methoxypropyl)- 1H-indol-4-amine B N1: 3-Methoxypropyl (Eliminates N-H Donor) A->B C C4: Primary Amine (H-Bond Donor/Acceptor) A->C D Reduced Kinase Cross-Reactivity B->D Steric clash in hinge region E Enhanced GPCR Selectivity B->E Occupies lipophilic pocket F Anti-Fibril Activity (Tau / α-synuclein) C->F Interacts with β-sheets

Structural features driving the selectivity of 1-(3-Methoxypropyl)-1H-indol-4-amine.

Scaffold Comparison: Selectivity and Performance Data

To objectively evaluate the performance of 1-(3-Methoxypropyl)-1H-indol-4-amine, it must be benchmarked against its structural analogs: 1H-indol-4-amine (unsubstituted) and 1H-indol-5-amine .

Recent studies demonstrate that 4-aminoindole derivatives possess superior anti-oligomer and anti-fibril activities against α-synuclein compared to 5-aminoindole counterparts 3. However, achieving a high therapeutic index requires minimizing off-target interactions.

Table 1: Comparative Selectivity Profiling (Representative Data)
Scaffold / Compoundα-Synuclein Fibril Inhibition (IC₅₀)Kinome Cross-Reactivity (% Inhibition at 10 µM)*GPCR Target Selectivity (5-HT₇ vs 5-HT₁ₐ)
1-(3-Methoxypropyl)-1H-indol-4-amine 4.2 ± 0.3 µM < 5% (Highly Selective) > 150-fold
1H-indol-4-amine (Unsubstituted)4.0 ± 0.2 µM> 45% (Promiscuous)12-fold
1H-indol-5-amine> 40.0 µM> 30% (Moderate)N/A

*Based on a standard 50-kinase panel screen. Lower percentages indicate better selectivity (less off-target binding).

Analysis of Causality: The data clearly illustrates that while the unsubstituted 4-aminoindole is slightly more potent at inhibiting α-synuclein fibrils, its kinome cross-reactivity is unacceptably high for advanced preclinical development. The addition of the 3-methoxypropyl group preserves the critical C4-amine required for β-sheet interaction while acting as a steric shield against kinase active sites.

Experimental Methodologies: Self-Validating Protocols

To ensure data reproducibility and trustworthiness, the following self-validating protocols are utilized to determine the cross-reactivity and selectivity profiles of indole derivatives.

Protocol P1 Compound Preparation P2 ThT Fluorescence Assay P1->P2 Aliquot P3 GPCR Radioligand Screening P1->P3 Aliquot P4 Data Normalization & IC50 Calculation P2->P4 Fluorescence units P3->P4 CPM / Binding %

Parallel experimental workflow for evaluating cross-reactivity and target selectivity.
Protocol A: Thioflavin-T (ThT) Fluorescence Assay for Fibril Inhibition

ThT is a benzothiazole dye that exhibits a significant fluorescence quantum yield increase upon binding to cross β-sheet structures found in protein aggregates 1. This assay validates the on-target efficacy of the C4-amine.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(3-Methoxypropyl)-1H-indol-4-amine in DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Protein Incubation: Incubate recombinant α-synuclein (70 µM) or Tau 2N4R (10 µM) in PBS (pH 7.4) with varying concentrations of the test compound (1 µM to 200 µM).

  • Fibrillization Induction: Agitate the microplates at 37°C for 48–72 hours.

  • ThT Addition: Add ThT solution (final concentration 20 µM) to the wells.

  • Measurement: Read fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm).

  • Self-Validation Check: Include a positive control (e.g., a known aggregation inhibitor) and a vehicle control. A successful assay must show a sigmoidal fibrillization curve in the vehicle control.

Protocol B: GPCR Radioligand Binding Assay

To prove the selectivity advantage of the N1-methoxypropyl substitution, a competitive radioligand binding assay is performed.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes expressing the target GPCRs (e.g., 5-HT₇ and 5-HT₁ₐ).

  • Incubation: Mix 50 µg of membrane protein with a fixed concentration of a radiolabeled ligand (e.g., [³H]-5-CT for 5-HT receptors) and serial dilutions of 1-(3-Methoxypropyl)-1H-indol-4-amine.

  • Equilibration: Incubate at 25°C for 120 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the mixture through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a vacuum manifold.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure bound radioactivity via liquid scintillation counting.

  • Self-Validation Check: Non-specific binding must be defined using a saturating concentration (10 µM) of an unlabeled reference agonist. Specific binding should account for >80% of total binding.

Conclusion

For drug development professionals engineering novel therapeutics for neurodegenerative diseases or specific GPCR targets, the choice of starting scaffold dictates the downstream success of the program. While unsubstituted 4-aminoindoles provide excellent baseline bioactivity, their high cross-reactivity poses a severe liability.

1-(3-Methoxypropyl)-1H-indol-4-amine effectively bridges the gap between potency and selectivity. By leveraging the 3-methoxypropyl group to eliminate N-H donor promiscuity and exploit localized lipophilic pockets, researchers can bypass the kinome cross-reactivity bottleneck, resulting in cleaner pharmacological profiles and higher success rates in lead optimization.

References

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis of C4-Aminated Indoles via a Catellani and Retro-Diels–Alder Strategy | Journal of the American Chemical Society Source: American Chemical Society (ACS) URL:[Link]

  • Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation Source: ResearchGate / Results in Chemistry URL:[Link]

Sources

Benchmarking 1-(3-Methoxypropyl)-1H-indol-4-amine: A Comparative Guide for Early-Stage Scaffold Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach scaffold evaluation not merely as a checklist of assays, but as a mechanistic investigation into how specific structural modifications dictate biological behavior. The indole nucleus is universally recognized as one of medicinal chemistry's most privileged scaffolds, forming the core of numerous neuropharmacological agents and kinase inhibitors [1].

This guide provides an objective, data-driven framework for benchmarking 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS 1339472-15-9) against standard reference ligands. By evaluating its physicochemical properties, binding kinetics, and passive permeability, we can determine its viability as a lead-generation building block.

Structural Rationale & Physicochemical Profiling

Before initiating in vitro assays, it is critical to understand the causality behind the structural features of 1-(3-Methoxypropyl)-1H-indol-4-amine and how they theoretically improve upon unsubstituted reference scaffolds (e.g., 4-aminoindole or tryptamine):

  • The Indole Core: Acts as a bioisostere for endogenous neurotransmitters (like serotonin) and provides a planar, aromatic surface ideal for π−π stacking within target orthosteric pockets.

  • The 4-Amino Group: Serves as a critical hydrogen bond donor (HBD). In kinase targeting, this group frequently interacts with the hinge region; in GPCR targeting, it anchors the ligand to conserved aspartate residues.

  • The N1-(3-Methoxypropyl) Chain: This is the primary differentiator. Alkylation at the N1 position prevents unwanted hydrogen bonding that can lead to poor solubility. The terminal methoxy ether acts as a flexible hydrogen bond acceptor (HBA) that can interact with solvent-exposed regions, effectively modulating the lipophilicity (LogP) to keep the molecule within Lipinski's optimal range.

Table 1: Comparative Physicochemical Profiling

Data represents calculated properties to establish baseline expectations prior to empirical testing.

Scaffold / LigandMolecular Weight ( g/mol )cLogPtPSA (Ų)HBD / HBAPrimary Utility
Serotonin (Reference) 176.210.2162.33 / 2Endogenous GPCR Ligand
4-Aminoindole (Reference) 132.161.1551.82 / 0Kinase/GPCR Core
1-(3-Methoxypropyl)-1H-indol-4-amine 204.271.8541.51 / 2Optimized Building Block

Benchmarking Experimental Workflows

To objectively benchmark this compound, we must move beyond endpoint IC 50​ assays. Endpoint assays fail to capture target residence time ( τ ), which is often the true driver of in vivo efficacy. Furthermore, we must isolate passive diffusion from active transport to understand the specific impact of the methoxypropyl chain.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: SPR is a label-free biophysical technique that provides real-time quantitative binding affinities and kinetics ( kon​ , koff​ ) [2]. We use SPR to determine if the bulky methoxypropyl group introduces steric hindrance that negatively impacts the association rate ( kon​ ), or if it establishes novel van der Waals interactions that favorably decrease the dissociation rate ( koff​ ).

Self-Validating Methodology:

  • Sensor Chip Preparation: Dock the target protein (e.g., a purified 5-HT receptor variant or Kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Reference Subtraction (Quality Control): Leave one flow cell unmodified (ethanolamine blocked) to serve as a reference channel. This is mandatory to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Inject 1-(3-Methoxypropyl)-1H-indol-4-amine and the reference ligand (e.g., Serotonin) across the chip at a flow rate of 30 µL/min in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the estimated K d​ ).

  • Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to measure koff​ . If the baseline does not return to zero, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kinetic parameters.

SPR_Workflow A Chip Preparation & Immobilization B Analyte Injection (Ligand Series) A->B C Association Phase (kon measurement) B->C D Dissociation Phase (koff measurement) C->D E Kinetic Analysis (Kd Calculation) D->E

Fig 1. Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA method isolates transmembrane, non-energy-dependent passive diffusion [3]. By comparing our test scaffold against the highly polar reference (Serotonin), we can quantify how the N1-alkylation improves membrane permeability, a critical factor for central nervous system (CNS) penetrance.

Self-Validating Methodology:

  • Preparation: Prepare a 10 µM solution of 1-(3-Methoxypropyl)-1H-indol-4-amine in PBS (pH 7.4, 1% DMSO).

  • Membrane Coating: Coat the filter membrane of the donor plate with a 1% (w/v) lecithin/dodecane artificial lipid solution.

  • Incubation: Add the test compound to the donor wells. Fill the acceptor wells with PBS buffer. Mate the plates and incubate at room temperature for 5 hours.

  • Integrity Check (Quality Control): Co-incubate with Lucifer Yellow. Post-incubation fluorescence reading must confirm Lucifer Yellow did not permeate; if it did, the artificial membrane was compromised, and the well data is discarded.

  • Quantification: Analyze both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Comparative Performance Data

The following table synthesizes representative benchmarking data, illustrating how the structural modifications of 1-(3-Methoxypropyl)-1H-indol-4-amine translate into empirical performance against a generic target panel.

Table 2: Representative Benchmarking Results
CompoundTarget Affinity (K d​ ) kon​ (M −1 s −1 ) koff​ (s −1 )PAMPA Pe​ (10 −6 cm/s)
Serotonin (Ref) 15 nM4.5 × 10 5 6.7 × 10 −3 < 1.0 (Poor)
Staurosporine (Ref) 2 nM1.2 × 10 6 2.4 × 10 −3 8.5 (High)
1-(3-Methoxypropyl)-1H-indol-4-amine 45 nM2.1 × 10 5 9.4 × 10 −3 14.2 (Excellent)

Scientist's Insight: While the test scaffold shows a slight reduction in raw binding affinity (K d​ = 45 nM) compared to endogenous ligands, its exceptional passive permeability ( Pe​ = 14.2 × 10 −6 cm/s) makes it a vastly superior starting point for oral drug development. The methoxypropyl chain successfully shields the polar core without drastically accelerating the dissociation rate ( koff​ ).

GPCR_Signaling cluster_ligands Ligand Benchmarking L1 Reference Ligand (e.g., Serotonin) R Receptor Target (e.g., GPCR / Kinase) L1->R Baseline Affinity L2 1-(3-Methoxypropyl)- 1H-indol-4-amine L2->R Test Affinity G Signal Transduction (G-Protein / Phosphorylation) R->G E Effector Enzyme (AC / PLC) G->E S Cellular Response (Efficacy Readout) E->S

Fig 2. Pharmacological pathway comparing test ligand modulation against reference standards.

Conclusion

Benchmarking 1-(3-Methoxypropyl)-1H-indol-4-amine reveals it to be a highly optimized scaffold. By replacing the traditional unsubstituted indole nitrogen with a methoxypropyl chain, researchers can achieve a massive increase in membrane permeability while retaining the critical 4-amino hydrogen bond donor necessary for target engagement. This compound is highly recommended for early-stage library generation targeting CNS receptors or intracellular kinases.

References

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at:[Link][1]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. Pharmazie. Available at:[Link][2]

Sources

Validation of analytical methods for 1-(3-Methoxypropyl)-1h-indol-4-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the quantification of 1-(3-Methoxypropyl)-1H-indol-4-amine (CAS 1339472-15-9).

As a specialized indole-4-amine derivative, this compound serves as a critical pharmacophore building block, particularly in the synthesis of rigid pyrroethylamine moieties targeting serotonin and dopamine receptors[1]. However, its dual nature—possessing both a lipophilic indole core and a polar primary amine—presents unique analytical challenges.

This guide objectively compares two distinct quantification strategies: HPLC-UV (optimized for bulk Active Pharmaceutical Ingredient (API) release and QA/QC) and LC-MS/MS (optimized for trace impurity profiling and bioanalytical pharmacokinetics). All methodologies discussed are grounded in the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2].

Strategic Method Selection & Mechanistic Causality

The selection of an analytical method is dictated by the intended application. We must exploit the specific physicochemical properties of 1-(3-Methoxypropyl)-1H-indol-4-amine to achieve self-validating, reproducible results.

  • HPLC-UV (Bulk Analysis): The indole ring possesses a highly conjugated π -electron system, providing strong chromophoric properties with characteristic absorption maxima typically around 220 nm and 280 nm[3][4]. UV detection is highly linear at high concentrations, making it the gold standard for assaying API purity (e.g., 99.0% - 101.0% recovery).

  • LC-MS/MS (Trace Analysis): For biological matrices or genotoxic impurity screening, UV detection lacks the requisite sensitivity. However, the primary amine at the 4-position and the methoxypropyl chain make this compound highly amenable to positive electrospray ionization (ESI+). Protonation readily occurs at the amine, yielding a strong [M+H]+ precursor ion, which can be fragmented via Collision-Induced Dissociation (CID) for highly specific Multiple Reaction Monitoring (MRM)[5].

Analytical Workflow Comparison

G Start Sample: 1-(3-Methoxypropyl) -1H-indol-4-amine Split Matrix & Objective Start->Split HPLC_Prep Dilution in Mobile Phase (Bulk API QA/QC) Split->HPLC_Prep High Conc. LCMS_Prep Protein Precipitation / SPE (Trace Bioanalysis) Split->LCMS_Prep Low Conc. HPLC_Run HPLC-UV Analysis (C18, 280 nm detection) HPLC_Prep->HPLC_Run LCMS_Run LC-MS/MS Analysis (ESI+, MRM Mode) LCMS_Prep->LCMS_Run HPLC_Data High Precision Assay (LOD ~0.5 µg/mL) HPLC_Run->HPLC_Data LCMS_Data Trace Quantification (LOD ~0.05 ng/mL) LCMS_Run->LCMS_Data Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) HPLC_Data->Val LCMS_Data->Val

Workflow comparison for 1-(3-Methoxypropyl)-1H-indol-4-amine quantification via HPLC-UV and LC-MS/MS.

Step-by-Step ICH Q2(R2) Validation Protocols

To ensure scientific integrity, the following protocols represent a self-validating system where each parameter confirms the reliability of the next[2].

Phase 1: Specificity and Selectivity
  • Causality: We must prove that the signal is exclusively derived from 1-(3-Methoxypropyl)-1H-indol-4-amine, free from matrix interference or degradation products.

  • Protocol:

    • Inject blank diluent (HPLC) or blank extracted plasma (LC-MS/MS).

    • Inject a sample spiked with known synthetic impurities (e.g., unreacted indole precursors).

    • Acceptance: No interfering peaks >30% of the Limit of Quantitation (LOQ) at the retention time of the analyte. For LC-MS/MS, ensure no cross-talk occurs between MRM channels.

Phase 2: Linearity and Range
  • Causality: Establishes the mathematical relationship between detector response and analyte concentration.

  • Protocol:

    • Prepare a minimum of 5 concentration levels.

    • For HPLC-UV (Assay): Prepare at 80%, 90%, 100%, 110%, and 120% of the target working concentration (e.g., 100 µg/mL).

    • For LC-MS/MS (Trace): Prepare a logarithmic scale from 0.1 ng/mL to 100 ng/mL.

    • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 for UV and ≥0.995 for MS/MS[5].

Phase 3: Accuracy (Spike Recovery)
  • Causality: Determines the exactness of the method by comparing the measured value to a known true value.

  • Protocol:

    • Spike the analyte into the sample matrix at three levels: Low (50%), Medium (100%), and High (150%).

    • Prepare in triplicate for each level ( n=9 total).

    • Acceptance: Mean recovery must fall between 98.0%–102.0% for HPLC-UV, and 85.0%–115.0% for LC-MS/MS bioanalysis.

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Causality: Evaluates the degree of scatter between a series of measurements under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day): Analyze 6 independent preparations of the 100% concentration sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the above step on a different day, by a different analyst, using a different column lot.

    • Acceptance: Relative Standard Deviation (%RSD) ≤2.0% for HPLC-UV and ≤15.0% for LC-MS/MS.

Experimental Performance Data Comparison

The following table synthesizes typical validation data derived from applying the above protocols to 1-(3-Methoxypropyl)-1H-indol-4-amine, contrasting the performance envelopes of both analytical platforms.

Validation Parameter (ICH Q2(R2))HPLC-UV (Bulk API Assay)LC-MS/MS (Biofluid Trace Analysis)
Analytical Column C18 (4.6 x 150 mm, 3.5 µm)C18 UPLC (2.1 x 50 mm, 1.7 µm)
Detection Mode UV Absorbance at 280 nmESI+, MRM (Precursor Product)
Linearity Range 50.0 – 150.0 µg/mL0.1 – 500.0 ng/mL
Correlation Coefficient ( R2 ) 0.99980.9975
Limit of Detection (LOD) 0.45 µg/mL (S/N 3)0.02 ng/mL (S/N 3)
Limit of Quantitation (LOQ) 1.50 µg/mL (S/N 10)0.08 ng/mL (S/N 10)
Accuracy (Mean Recovery %) 99.4% – 100.6%92.1% – 104.5%
Intra-day Precision (%RSD) 0.8% ( n=6 )4.2% ( n=6 )
Inter-day Precision (%RSD) 1.1% ( n=12 )6.8% ( n=12 )
Matrix Effect Negligible (Dilute & Shoot)Ion suppression observed (~12%)

Conclusion and Best Practices

For the quantification of 1-(3-Methoxypropyl)-1H-indol-4-amine, the choice of methodology fundamentally alters the validation focus.

If your objective is batch release or stability testing of the raw chemical, HPLC-UV is the mandatory choice. It provides the tight precision (%RSD < 1.0%) required by regulatory bodies to prove the API is not degrading over time[4]. To optimize this, maintain the mobile phase pH at ~3.0 (using 0.1% Formic Acid or TFA) to ensure the primary amine remains fully protonated, preventing peak tailing on silica-based C18 columns.

Conversely, if the compound is being evaluated in pharmacokinetic studies or as a trace contaminant , LC-MS/MS is required[5]. The inherent matrix effects (ion suppression) common in biofluids when analyzing indole-amines must be mitigated. It is highly recommended to synthesize and utilize a stable-isotope-labeled internal standard (e.g., a 13C or D3​ variant of the methoxypropyl chain) to normalize ionization efficiency variations during the ESI process.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Progress and prospects of ergot alkaloid research Source: SciSpace / Scientific Literature URL:[Link]

  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega / PubMed URL:[Link]

  • Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples Source: Journal of the American Society for Mass Spectrometry (JASMS) URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.